Product packaging for GIBH-130(Cat. No.:CAS No. 1252608-59-5)

GIBH-130

Cat. No.: B607636
CAS No.: 1252608-59-5
M. Wt: 360.421
InChI Key: ZTJHTEHADIHZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GIBH-130, also referred to as AD-16, is a recently identified small-molecule compound characterized by its potent capacity to negatively modulate neuroinflammatory processes in research models of neurodegenerative disease 1 . Its primary research value lies in its ability to suppress the production of pro-inflammatory cytokines, including IL-1β and TNF-α, from activated microglia, the resident immune cells of the central nervous system 1 4 . Studies indicate its mechanism of action may involve the inhibition of key signaling pathways such as p38 MAPK/AP-1 and NF-κB 4 . In preclinical research, this compound has demonstrated significant potential in ameliorating neurodegeneration. In a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, oral administration of this compound led to enhanced motor function, reduced nigrostriatal neurodegeneration, and a decrease in microglia activation 1 . Furthermore, it has shown protective effects in animal models related to Alzheimer's disease, cerebral ischemia, and neonatal hypoxic-ischemic brain injury, highlighting its broad research utility in neuroinflammation 1 . The compound has also been evaluated in a randomized phase 1 study in healthy subjects, where it demonstrated safety, tolerability, and favorable pharmacokinetics, supporting its use in translational research 1 . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any form of human consumption. This classification means the product is exempt from many regulatory controls that apply to diagnostic or therapeutic agents, and it is the responsibility of the researcher to ensure compliance with their institution's guidelines for the safe and appropriate handling and use of RUO products 3 7 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N6O B607636 GIBH-130 CAS No. 1252608-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHTEHADIHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GIBH-130: A Potent p38α MAPK Inhibitor for the Modulation of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[1][2] A key signaling pathway implicated in the propagation of this detrimental inflammatory cascade is the p38 mitogen-activated protein kinase (MAPK) pathway, with the p38α isoform playing a central role.[3][4] Consequently, the development of potent and selective p38α MAPK inhibitors has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of GIBH-130 (also known as AD-16), a novel small molecule inhibitor of p38α MAPK, and its potential in mitigating neuroinflammation.[1]

Mechanism of Action: Targeting the p38α MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects through the direct inhibition of p38α MAPK, a serine/threonine kinase that is a pivotal regulator of the production of pro-inflammatory cytokines.[1] In the context of neuroinflammation, various stimuli such as lipopolysaccharide (LPS) or pathological protein aggregates can activate upstream kinases, leading to the phosphorylation and activation of p38α MAPK in microglia, the resident immune cells of the CNS.[4] Activated p38α MAPK, in turn, phosphorylates downstream targets, including transcription factors, which leads to the increased expression and release of pro-inflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[1][5] this compound, by binding to and inhibiting the activity of p38α MAPK, effectively disrupts this signaling cascade, resulting in a significant reduction of these inflammatory cytokines.

GIBH130_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Microglia Stimuli Neuroinflammatory Stimuli (e.g., LPS, Aβ) TLR4 TLR4 Stimuli->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38a_MAPK p38α MAPK Upstream_Kinases->p38a_MAPK P Transcription_Factors Transcription Factors p38a_MAPK->Transcription_Factors P Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Transcription_Factors->Pro_inflammatory_Cytokines Transcription Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Promotion GIBH130 This compound GIBH130->p38a_MAPK Inhibition

Figure 1: Mechanism of action of this compound in inhibiting neuroinflammation.

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound

ParameterValueDescriptionReference
IC50 3.4 nMHalf-maximal inhibitory concentration against p38α MAPK.[1]

Table 2: In Vivo Efficacy of this compound in a 6-OHDA-Induced Parkinson's Disease Mouse Model

ParameterTreatment GroupResultPercent Change vs. 6-OHDA + VehicleReference
Cylinder Test (Contralateral Forelimb Use) 6-OHDA + Vehicle23.52 ± 3.53 (% use)-[1]
6-OHDA + this compound (1 mg/kg)Data not available, but showed improvement.-[1]
Apomorphine-Induced Rotations 6-OHDA + Vehicle89 ± 7 (rotations)-[1]
6-OHDA + this compound (1 mg/kg)55 ± 8 (rotations)↓ 38.2%[1]
Pro-inflammatory Cytokines (Striatum) 6-OHDA + VehicleElevated levels-[1]
6-OHDA + this compound (1 mg/kg)Reduced levels of IL-1α, IL-1β, IL-6, TNF-αSpecific quantitative data not available.[1]
Pro-inflammatory Cytokines (Substantia Nigra) 6-OHDA + VehicleElevated levels-[1]
6-OHDA + this compound (1 mg/kg)Reduced levels of IL-1α, IL-1β, IL-6, TNF-αSpecific quantitative data not available.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

p38α MAPK Kinase Assay (General Protocol)

This assay is designed to determine the in vitro inhibitory activity of a compound against p38α MAPK.

  • Reagents and Materials:

    • Recombinant active p38α MAPK enzyme

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

    • ATP

    • Substrate (e.g., ATF2)

    • This compound (or other test compounds)

    • 96-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add the recombinant p38α MAPK enzyme to each well.

    • Add the this compound dilutions to the respective wells.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate (ATF2).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

    • The luminescence signal, which is proportional to the kinase activity, is measured using a luminometer.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) Start->Prepare_Reagents Dispense_Enzyme Dispense p38α MAPK into 96-well Plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add this compound (Serial Dilutions) Dispense_Enzyme->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP/Substrate Mix) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction & Add Detection Reagent Incubate->Stop_and_Detect Measure_Signal Measure Luminescence Stop_and_Detect->Measure_Signal Analyze_Data Calculate % Inhibition & Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a typical p38α MAPK kinase assay.
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Mouse Model

This in vivo model is used to assess the neuroprotective and anti-inflammatory effects of this compound in a model that mimics some aspects of Parkinson's disease.

  • Animals: Male C57BL/6 mice are commonly used.

  • 6-OHDA Preparation: Dissolve 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation.

  • Stereotaxic Surgery:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Inject 6-OHDA unilaterally into the striatum at specific coordinates (e.g., AP: +0.5 mm, ML: +2.0 mm, DV: -3.0 mm relative to bregma).

  • This compound Treatment:

    • Prepare this compound by dissolving it in a suitable vehicle (e.g., 2% DMSO in saline).

    • Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 1 mg/kg) daily for a specified period (e.g., 7 days), starting after the induction of the lesion.

  • Behavioral Testing:

    • Cylinder Test: Assess forelimb use asymmetry by placing the mouse in a transparent cylinder and counting the number of wall touches made with the ipsilateral and contralateral forepaws.

    • Apomorphine-Induced Rotation Test: Administer apomorphine subcutaneously and record the number of contralateral rotations over a set period.

  • Post-mortem Analysis:

    • Immunohistochemistry: Perfuse the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH) to assess dopaminergic neuron loss and Iba1 to visualize microglia.

    • ELISA: Collect brain tissue (striatum and substantia nigra) to measure the levels of pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, TNF-α) using specific ELISA kits.

Six_OHDA_Model_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Surgery Stereotaxic Surgery: Unilateral 6-OHDA Injection Acclimatize->Surgery Post_Op_Care Post-Operative Care Surgery->Post_Op_Care Treatment Daily Oral Gavage: This compound or Vehicle Post_Op_Care->Treatment Behavioral_Tests Behavioral Testing: Cylinder Test & Apomorphine Rotations Treatment->Behavioral_Tests Euthanasia Euthanasia & Brain Collection Behavioral_Tests->Euthanasia Analysis Post-mortem Analysis: Immunohistochemistry & ELISA Euthanasia->Analysis End End Analysis->End

Figure 3: Experimental workflow for the 6-OHDA-induced Parkinson's disease mouse model.
Microglia Activation and Cytokine Measurement Assay (In Vitro)

This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines in activated microglia.

  • Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.

  • Cell Plating: Seed the microglia into 96-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Activate the microglia by adding an inflammatory stimulus such as lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the percentage of cytokine inhibition at each this compound concentration and determine the EC50 value.

Conclusion

This compound is a potent and promising inhibitor of p38α MAPK with demonstrated efficacy in preclinical models of neuroinflammation. Its ability to suppress the production of key pro-inflammatory cytokines highlights its therapeutic potential for neurodegenerative diseases where neuroinflammation is a significant contributor to pathology. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of neuroinflammatory conditions.

References

GIBH-130: A Novel Modulator of Pro-Inflammatory Cytokine Suppression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GIBH-130, also designated as AD-16, is a novel small molecule compound demonstrating significant potential in the suppression of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols. The primary focus is on its ability to modulate key signaling pathways involved in the inflammatory cascade, making it a promising therapeutic candidate for neuroinflammatory and potentially other inflammatory disorders. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction

Chronic inflammation is a key pathological feature of a wide range of debilitating diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease. A central element of this inflammatory process is the overproduction of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-1α (IL-1α). These signaling molecules, primarily released by activated microglia in the central nervous system, create a neurotoxic environment that contributes to neuronal cell death and disease progression.[1][2]

This compound (AD-16) has emerged as a potent anti-neuroinflammatory agent with the ability to suppress the production of these key pro-inflammatory cytokines.[1][2] Discovered through microglia-based phenotypic screening, this compound has shown promise in various preclinical models of neurodegenerative diseases.[1] This guide will delve into the quantitative effects of this compound on cytokine suppression, the intricate signaling pathways it modulates, and the detailed experimental methodologies used to elucidate these effects.

Quantitative Analysis of Pro-Inflammatory Cytokine Suppression

This compound has been shown to effectively reduce the levels of several key pro-inflammatory cytokines in a preclinical model of Parkinson's disease. The following tables summarize the quantitative data from a study utilizing a 6-hydroxydopamine (6-OHDA)-induced hemiparkinsonian mouse model.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in the Corpus Putamen (CPu) of 6-OHDA-Induced Parkinson's Disease Mice

Cytokine6-OHDA + Vehicle (pg/mg protein)6-OHDA + this compound (1 mg/kg) (pg/mg protein)p-value
IL-1α5.30 ± 0.322.85 ± 0.770.001
IL-1β3.14 ± 0.282.51 ± 0.100.031
IL-63.70 ± 0.512.66 ± 0.150.025
TNF-α0.82 ± 0.080.63 ± 0.010.019

Data is presented as mean ± SEM. Statistical significance was determined by appropriate statistical tests.[2]

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in the Substantia Nigra pars compacta (SNc) of 6-OHDA-Induced Parkinson's Disease Mice

Cytokine6-OHDA + Vehicle (pg/mg protein)6-OHDA + this compound (1 mg/kg) (pg/mg protein)p-value
IL-1α4.40 ± 0.342.54 ± 0.760.013
TNF-α0.78 ± 0.020.69 ± 0.030.026

Data is presented as mean ± SEM. No significant changes were observed for IL-1β and IL-6 in the SNc in this study.[2]

Table 3: In Vitro Potency of this compound

ParameterValueCell Line
IC503.4 nMN9 microglial cells

The IC50 value represents the concentration of this compound required to inhibit the production of IL-1β by 50% in lipopolysaccharide (LPS)-stimulated N9 microglial cells.[1][2]

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory cytokine genes. Current research suggests a multi-faceted mechanism involving the α7 nicotinic acetylcholine receptor (α7nAChR) and downstream signaling cascades, including the ERK-STAT3 and NF-κB pathways. A potential role for the p38 MAPK pathway has also been hypothesized based on structural similarities to known inhibitors.

α7nAChR-ERK-STAT3 Signaling Pathway

Recent studies indicate that this compound may act as a modulator of the α7nAChR. Activation of this receptor is known to have anti-inflammatory effects. This compound's engagement with the α7nAChR is thought to trigger a signaling cascade that involves the phosphorylation of Extracellular signal-regulated kinase (ERK), which in turn influences the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). By reducing the phosphorylation of STAT3, this compound inhibits its translocation to the nucleus, thereby downregulating the transcription of target pro-inflammatory genes.

GIBH130_alpha7nAChR_STAT3_Pathway cluster_nucleus Nucleus GIBH130 This compound alpha7nAChR α7nAChR GIBH130->alpha7nAChR ERK ERK alpha7nAChR->ERK Activates pERK p-ERK ERK->pERK P STAT3 STAT3 pERK->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 P Nucleus Nucleus pSTAT3->Nucleus Translocation Cytokine_Gene Pro-inflammatory Cytokine Genes Cytokines IL-1β, TNF-α, IL-6 Cytokine_Gene->Cytokines Transcription & Translation

Caption: this compound signaling via the α7nAChR-ERK-STAT3 pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Evidence suggests that this compound can reduce the phosphorylation of NF-κB, thereby preventing its activation and subsequent pro-inflammatory cytokine production.

GIBH130_NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates GIBH130 This compound GIBH130->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB pIkB p-IκB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome pIkB->Proteasome Degradation Cytokine_Gene Pro-inflammatory Cytokine Genes Cytokines IL-1β, TNF-α, IL-6 Cytokine_Gene->Cytokines Transcription & Translation In_Vivo_Workflow Animal_Model C57BL/6 Mice Induction 6-OHDA Striatal Injection Animal_Model->Induction Treatment_Start Day 3 Post-Surgery: Start this compound (1 mg/kg, p.o.) or Vehicle Treatment Induction->Treatment_Start Daily_Treatment Daily Treatment (Days 3-9) Treatment_Start->Daily_Treatment Euthanasia Day 10: Euthanasia and Tissue Collection Daily_Treatment->Euthanasia Dissection Dissection of SNc and CPu Euthanasia->Dissection Homogenization Tissue Homogenization Dissection->Homogenization ELISA ELISA for Cytokine Quantification Homogenization->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis In_Vitro_Workflow Cell_Culture Culture Microglial Cells (e.g., N9) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Pre_incubation Pre-incubate with This compound Seeding->Pre_incubation Activation Stimulate with LPS (e.g., 100 ng/mL) Pre_incubation->Activation Incubation Incubate for 24 hours Activation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cytokine_Measurement Measure Cytokines (ELISA or Multiplex) Supernatant_Collection->Cytokine_Measurement Analysis Data Analysis (IC50 determination) Cytokine_Measurement->Analysis

References

GIBH-130: A Novel Neuroinflammatory Modulator for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, and significant neuroinflammation. The inflammatory hypothesis of AD posits that microglia, the brain's resident immune cells, play a dual role—offering neuroprotection in early stages but becoming chronically activated and neurotoxic as the disease progresses. This shift contributes significantly to neuronal damage and cognitive decline. GIBH-130 (also known as AD-16), a novel small molecule developed by the Guangzhou Institutes of Biomedicine and Health (GIBH), has emerged as a potent preclinical candidate that targets this neuroinflammatory cascade. Identified through microglia-based phenotypic screening, this compound demonstrates significant efficacy in suppressing pro-inflammatory responses and improving cognitive function in various AD models. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Core Mechanism of Action: Modulation of Microglial Activation

This compound exerts its therapeutic effects primarily by modulating the inflammatory state of microglia. In the pathological context of Alzheimer's disease, Aβ oligomers and plaques trigger microglial activation, leading to the release of a barrage of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2] This chronic inflammatory environment is neurotoxic and exacerbates AD pathology.

This compound has been shown to potently suppress the production of these pro-inflammatory mediators.[1] Evidence suggests that its mechanism involves the inhibition of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathway, a key cascade activated by Aβ that leads to the upregulation of inflammatory cytokines.[3][4] By inhibiting this pathway, this compound effectively reduces the inflammatory burden in the brain. Furthermore, this compound has been observed to restore levels of the anti-inflammatory cytokine IL-4 and alter microglial morphology, suggesting a shift from a pro-inflammatory to a more homeostatic, neuroprotective phenotype.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which Aβ promotes neuroinflammation and the inhibitory role of this compound.

GIBH130_Signaling_Pathway Proposed Mechanism of this compound in Modulating Neuroinflammation cluster_0 Microglia cluster_1 cluster_2 Neuron Ab Amyloid-β (Aβ) p38 p38 MAPK Activation Ab->p38 NFkB NF-κB Signaling p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neuroinflammation Neuroinflammation & Neuronal Damage Cytokines->Neuroinflammation Promotes GIBH130 This compound GIBH130->p38 Inhibits

This compound inhibits the Aβ-induced p38 MAPK pathway, reducing pro-inflammatory cytokine release.

Preclinical Efficacy Data

This compound has demonstrated significant, dose-dependent efficacy in improving cognitive deficits in multiple preclinical models of Alzheimer's disease, including both Aβ-injection and APP/PS1 transgenic mouse models.[5] The compound is characterized by a high potency, with a reported IC50 of 3.4 nM for its anti-neuroinflammatory effects.[1]

Table 1: Summary of Cognitive Performance in APP/PS1 Transgenic Mice
Behavioral TestModelTreatment GroupsKey FindingReference
Morris Water Maze (MWM) APP/PS1 Transgenic MiceVehicle, Donepezil (1.3 mg/kg), this compound (0.028 & 0.25 mg/kg)This compound dose-dependently reversed impairments in spatial reference memory, significantly prolonging swimming time in the target quadrant during the probe trial.[5]
Novel Object Recognition (NORT) APP/PS1 Transgenic MiceVehicle, this compoundTreatment with this compound significantly attenuated the impairment of visual recognition memory observed in the transgenic model.[5]
Y-Maze Test APP/PS1 Transgenic MiceVehicle, this compoundThis compound treatment attenuated short-term memory deficits as assessed by spontaneous alternation performance.[5]
Table 2: Biomarker Modulation in Alzheimer's Disease Models
BiomarkerModelTreatment GroupsKey FindingReference
Pro-inflammatory Cytokines Activated MicrogliaThis compoundSuppressed the production of IL-1β, TNF-α, and Nitric Oxide (NO).[1]
Anti-inflammatory Cytokines Alzheimer's Disease Mouse ModelThis compoundRestored brain levels of IL-4 and IL-6.[1]
Microglial Morphology Alzheimer's Disease Mouse ModelThis compoundReduced the enlarged microglial cell area associated with the disease state, indicating a shift toward a less reactive morphology.[1]

Experimental Protocols and Workflows

Detailed and rigorous behavioral testing is critical to evaluating the therapeutic potential of compounds like this compound. Below are standardized protocols for the Morris Water Maze and Novel Object Recognition tests, key assays used to validate the efficacy of this compound in AD models.

Protocol 1: Morris Water Maze (MWM) for Spatial Memory

The MWM test assesses hippocampal-dependent spatial learning and memory.

A. Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white or black paint.

  • A hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.

  • High-contrast visual cues placed on the walls of the testing room.

  • A video tracking system (e.g., ANY-maze) to record the animal's swim path, latency, and speed.

B. Procedure:

  • Habituation (Day 1): Allow mice to swim freely for 60 seconds without the platform to acclimate them to the pool.

  • Cued Training (Day 1): Perform 4 trials with a visible (flagged) platform placed in a different quadrant for each trial. This ensures animals are not visually impaired and can learn the basic task.

  • Acquisition Training (Days 2-6): Conduct 4 trials per day for 5 consecutive days. The hidden platform remains in a fixed location (e.g., the target quadrant). For each trial, the mouse is released from one of four quasi-random start positions, facing the pool wall. The trial ends once the mouse finds the platform or after 60 seconds have elapsed. If the mouse fails to find the platform, it is gently guided to it and allowed to remain for 15 seconds.

  • Probe Trial (Day 7): Remove the platform from the pool. Allow the mouse to swim for 60 seconds, starting from a novel position. Record the time spent in the target quadrant where the platform was previously located.

C. Key Parameters:

  • Escape Latency: Time taken to find the hidden platform during acquisition.

  • Path Length: Distance traveled to find the platform.

  • Time in Target Quadrant: A measure of spatial memory consolidation during the probe trial.

Workflow Diagram: Morris Water Maze

MWM_Workflow Day1 Day 1: Habituation (60s free swim) Day1_Cued Day 1: Cued Training (4 trials, visible platform) Day1->Day1_Cued Day2_6 Days 2-6: Acquisition Training (4 trials/day, hidden platform) Day1_Cued->Day2_6 Day7 Day 7: Probe Trial (60s, no platform) Day2_6->Day7 Analysis Data Analysis (Escape Latency, Time in Target Quadrant) Day7->Analysis

Experimental workflow for the Morris Water Maze test.
Protocol 2: Novel Object Recognition Test (NORT) for Recognition Memory

The NORT leverages the innate tendency of rodents to explore novel objects over familiar ones to assess recognition memory.

A. Apparatus:

  • An open-field arena (e.g., 40x40x30 cm).

  • Two sets of identical objects (Familiar Objects A) and one set of novel objects (Novel Object B). Objects should be heavy enough not to be displaced by the animal and cleaned thoroughly between trials to avoid olfactory cues.

B. Procedure:

  • Habituation (Days 1-2): Place the mouse in the empty arena for 5-10 minutes each day to acclimate it to the environment.

  • Training/Familiarization (Day 3): Place the mouse in the arena containing two identical objects (Familiar A). Allow the animal to explore for 5-10 minutes. Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.

  • Testing (Day 3, after retention interval): After a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the mouse to the arena where one of the familiar objects has been replaced by a novel object (Familiar A + Novel B). Allow 5 minutes of exploration and record the time spent exploring each object.

C. Key Parameters:

  • Discrimination Index (DI): Calculated as (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time). A positive DI indicates successful recognition memory.

Conclusion and Future Directions

This compound is a highly promising preclinical drug candidate for Alzheimer's disease that operates by targeting a key pathological driver: neuroinflammation. Its ability to suppress microglial activation and consequently improve cognitive function in robust animal models provides a strong rationale for its continued development. The compound has successfully entered Phase I clinical trials, which will be critical for establishing its safety, tolerability, and pharmacokinetic profile in humans.

Future research should continue to elucidate the precise molecular targets of this compound within the p38 MAPK and other related inflammatory pathways. Furthermore, investigating its long-term effects on Aβ clearance and tau pathology will be essential to determine its full disease-modifying potential. As the field moves toward combination therapies for Alzheimer's, this compound's unique mechanism of action makes it an excellent candidate for use alongside anti-amyloid or anti-tau agents.

References

GIBH-130 (AD-16): A Novel Neuroinflammatory Modulator with Therapeutic Potential in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to debilitating motor and non-motor symptoms.[1] A growing body of evidence implicates neuroinflammation as a critical contributor to the pathogenesis and progression of PD.[1][2] In this context, the small molecule GIBH-130 (also known as AD-16) has emerged as a promising therapeutic candidate due to its potent anti-neuroinflammatory properties observed in various preclinical models.[1][3] This technical guide provides a comprehensive overview of the therapeutic effects of this compound in Parkinson's models, detailing its impact on neuroinflammation, neurodegeneration, and motor function. The guide includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.

Therapeutic Efficacy of this compound in a 6-OHDA Parkinson's Disease Model

Recent studies have demonstrated the significant therapeutic potential of this compound in a 6-hydroxydopamine (6-OHDA)-induced hemiparkinsonian mouse model.[1] Oral administration of this compound has been shown to ameliorate motor deficits, reduce the loss of dopaminergic neurons, and suppress the pro-inflammatory environment in the brain.[1][2]

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative results from a pivotal study investigating the effects of this compound in a 6-OHDA mouse model of Parkinson's disease.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in the Substantia Nigra (SNc)

Cytokine6-OHDA + Vehicle (pg/mg protein)6-OHDA + this compound (pg/mg protein)p-value
IL-1α4.40 ± 0.342.54 ± 0.760.013
TNF-α0.78 ± 0.020.69 ± 0.030.026

Data presented as mean ± SEM. Statistical significance was determined by appropriate statistical tests.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Striatum (CPu)

Cytokine6-OHDA + Vehicle (pg/mg protein)6-OHDA + this compound (pg/mg protein)p-value
IL-1αData not specifiedData not specified< 0.05
IL-1βData not specifiedData not specified< 0.05
IL-6Data not specifiedData not specified< 0.05
TNF-αData not specifiedData not specified< 0.05

The study reported a significant reduction in these cytokines in the striatum of this compound-treated animals compared to the vehicle group, although specific mean values were not provided in the abstract.[1]

The research also highlighted a significant enhancement in motor function and a reduction in nigrostriatal neurodegeneration in the this compound-treated group.[1][2] Furthermore, a decrease in microglia density and a restoration of their morphology were observed.[1][2]

Experimental Protocols

The following section details the methodologies employed in the key experiments to evaluate the therapeutic effects of this compound in the 6-OHDA-induced Parkinson's disease model.[1]

Animal Model and Parkinson's Disease Induction
  • Animal Model: Male C57BL/6 mice were used for the study.

  • PD Induction: A unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum was performed to induce a hemiparkinsonian model.

This compound (AD-16) Administration
  • Formulation: this compound was dissolved in 2% dimethyl sulfoxide (DMSO) in a 0.9% saline solution.

  • Dosage and Route: A daily dose of 1 mg/kg of this compound was administered orally via gavage.

  • Treatment Schedule: Treatment commenced 3 days after the 6-OHDA injection and continued for 7 consecutive days.

Behavioral Assessment
  • Cylinder Test: To assess unilateral motor deficit, animals were placed in a cylinder, and the use of the impaired forelimb was quantified.

  • Apomorphine-Induced Rotation Test: The number of contralateral rotations induced by apomorphine was recorded to evaluate the extent of dopaminergic denervation.

Immunohistochemistry
  • Tissue Processing: On day 10, following the final behavioral tests, animals were euthanized, and brain tissue was collected.

  • Staining: Immunohistochemistry was performed to detect tyrosine hydroxylase (TH) to label dopaminergic neurons and Iba-1 to identify microglia in the substantia nigra (SNc) and striatum (CPu).

Cytokine Level Measurement
  • Sample Collection: The SNc and striatum were dissected for protein extraction.

  • Analysis: Enzyme-linked immunosorbent assay (ELISA) was used to quantify the concentrations of various pro-inflammatory cytokines.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound (AD-16)

While the initial hypothesis for this compound's mechanism in the Parkinson's model pointed towards the inhibition of the p38α MAPK pathway due to structural similarities, more recent research in a stroke model has elucidated a more specific signaling cascade.[4][5] This research suggests that this compound exerts its anti-inflammatory effects by modulating microglial activation and polarization through the α7nAChR-ERK-STAT3 signaling pathway.[5] this compound shows a high binding affinity for the α7 nicotinic acetylcholine receptor (α7nAChR), which is a key component of the cholinergic anti-inflammatory pathway.[5]

GIBH130_Signaling_Pathway GIBH130 This compound (AD-16) a7nAChR α7nAChR GIBH130->a7nAChR Activates ERK ERK a7nAChR->ERK Activates STAT3 STAT3 ERK->STAT3 Inhibits Microglia_Activation Microglia Activation (Pro-inflammatory) STAT3->Microglia_Activation Promotes Neuroinflammation Neuroinflammation Microglia_Activation->Neuroinflammation Leads to

Caption: this compound signaling pathway in microglia.

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the therapeutic effects of this compound in the 6-OHDA Parkinson's disease model.

Experimental_Workflow Day_neg_1 Day -1: Baseline Behavioral Testing Day_0 Day 0: 6-OHDA Injection (PD Model Induction) Day_neg_1->Day_0 Day_3 Day 3: Post-lesion Behavioral Testing Day_0->Day_3 Treatment Days 3-9: Daily this compound (1 mg/kg) or Vehicle Administration (p.o.) Day_3->Treatment Day_9 Day 9: Final Behavioral Testing Treatment->Day_9 Day_10 Day 10: Euthanasia and Tissue Collection Day_9->Day_10 Analysis Immunohistochemistry (TH, Iba-1) ELISA (Cytokines) Day_10->Analysis

Caption: Experimental workflow for this compound evaluation.

Discussion and Future Directions

The preclinical data strongly suggest that this compound (AD-16) is a potent neuroinflammatory modulator with significant therapeutic potential for Parkinson's disease. Its ability to reduce pro-inflammatory cytokine levels, protect dopaminergic neurons, and improve motor function in a well-established animal model highlights its promise as a disease-modifying therapy.[1][2] The elucidation of the α7nAChR-ERK-STAT3 signaling pathway provides a more defined mechanism of action and opens new avenues for targeted drug development.[5]

Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound. Studies in additional preclinical models of Parkinson's disease, including those with an alpha-synucleinopathy component, would be beneficial to broaden the understanding of its therapeutic efficacy.[1] Moreover, exploring the potential of this compound to modulate lysosomal function in microglia, as suggested in Alzheimer's disease models, could reveal additional neuroprotective mechanisms relevant to Parkinson's disease.[3] Ultimately, these findings provide a strong rationale for advancing this compound into further preclinical and eventually clinical development for the treatment of Parkinson's disease.

References

The chemical structure and properties of GIBH-130

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GIBH-130, also known as AD-16, is a novel small molecule that has emerged as a potent inhibitor of neuroinflammation. Identified through microglia-based phenotypic screening, this compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and the experimental protocols used to characterize its effects.

Chemical Structure and Properties

This compound is a synthetic compound with a well-defined chemical structure. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone[1]
Synonyms GIBH 130, GIBH130, AD-16[1]
CAS Number 1252608-59-5[1][2]
Molecular Formula C20H20N6O[1][3]
Molecular Weight 360.42 g/mol [1]
Exact Mass 360.1699[1]
Appearance Solid powder[1]
Purity >98%[4]
Solubility Soluble in DMSO[4]
SMILES CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4[4]
InChI Key ZTJHTEHADIHZJS-UHFFFAOYSA-N[1]

Biological Activity and Mechanism of Action

This compound is a highly effective inhibitor of neuroinflammation, primarily targeting activated microglia.[2] Its biological activity is characterized by the potent suppression of pro-inflammatory cytokine secretion.

Target/ActivityIC50 / EffectCell Type/ModelReference
IL-1β secretion 3.4 nMActivated microglia[2][3]
TNF-α secretion 40.82 µMActivated microglia[2]
Nitric Oxide (NO) production 46.24 µMActivated microglia[2]
Neuroprotection Reduces neurodegeneration and motor deficitsHemiparkinsonian mouse model[5]
Cognitive Improvement Attenuates memory impairmentsAlzheimer's disease mouse models[1]

The precise mechanism of action of this compound is still under investigation, but current evidence suggests the involvement of two key signaling pathways:

  • Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has a chemical structure similar to known p38α MAPK inhibitors.[5] The p38 MAPK pathway is a critical regulator of pro-inflammatory cytokine production in microglia. By inhibiting this pathway, this compound likely blocks the downstream signaling cascade that leads to the transcription and release of cytokines like IL-1β and TNF-α.

  • Modulation of the α7 Nicotinic Acetylcholine Receptor (α7nAChR) Pathway: There is evidence to suggest that this compound may exert its anti-inflammatory effects through the activation of the α7nAChR. This receptor is known to be involved in cholinergic anti-inflammatory pathways. Activation of α7nAChR can lead to the downstream activation of the JAK2/STAT3 and PI3K/AKT signaling pathways, which in turn suppress the inflammatory response in microglia.

Signaling Pathway Diagrams

p38_MAPK_Inhibition cluster_0 Microglia Inflammatory Stimulus Inflammatory Stimulus TLR Toll-like Receptor (TLR) Inflammatory Stimulus->TLR p38_MAPK p38 MAPK TLR->p38_MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) p38_MAPK->Transcription_Factors Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Transcription_Factors->Pro_inflammatory_Cytokines GIBH_130 This compound GIBH_130->p38_MAPK

Caption: Hypothesized inhibition of the p38 MAPK pathway by this compound in microglia.

a7nAChR_Activation cluster_1 Microglia GIBH_130 This compound a7nAChR α7nAChR GIBH_130->a7nAChR JAK2 JAK2 a7nAChR->JAK2 PI3K PI3K a7nAChR->PI3K STAT3 STAT3 JAK2->STAT3 Inflammatory_Response Inflammatory Response STAT3->Inflammatory_Response AKT AKT PI3K->AKT AKT->Inflammatory_Response

Caption: Postulated activation of the α7nAChR anti-inflammatory pathway by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-neuroinflammatory properties of this compound.

In Vitro Microglia Activation and Cytokine Measurement

This protocol describes the stimulation of microglial cells and the subsequent measurement of cytokine release to assess the inhibitory effect of this compound.

Experimental Workflow:

Microglia_Activation_Workflow Cell_Culture 1. Culture primary microglia or microglial cell line Pre_treatment 2. Pre-treat cells with this compound at various concentrations Cell_Culture->Pre_treatment Stimulation 3. Stimulate with LPS (Lipopolysaccharide) Pre_treatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 5. Collect cell culture supernatant Incubation->Supernatant_Collection ELISA 6. Measure cytokine levels (IL-1β, TNF-α) using ELISA Supernatant_Collection->ELISA Data_Analysis 7. Analyze data and determine IC50 values ELISA->Data_Analysis

Caption: Workflow for in vitro assessment of this compound's anti-inflammatory activity.

Methodology:

  • Cell Culture: Primary microglia are isolated from neonatal mouse or rat brains, or a suitable microglial cell line (e.g., BV-2, N9) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO). Cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 100 ng/mL) to induce an inflammatory response, except for the unstimulated control group.

  • Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

  • ELISA: The concentrations of IL-1β and TNF-α in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines. The absorbance is read at 450 nm, and the concentrations of cytokines in the samples are calculated. The IC50 value for this compound is determined by plotting the percentage of inhibition against the log concentration of the compound.

In Vivo Animal Studies in a Parkinson's Disease Model

This protocol outlines the in vivo evaluation of this compound's neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease.[5][6]

Experimental Workflow:

PD_Model_Workflow Model_Induction 1. Induce Parkinson's model with unilateral 6-OHDA striatal injection Behavioral_Testing_Pre 2. Pre-treatment behavioral tests (Cylinder test, Apomorphine-induced rotations) Model_Induction->Behavioral_Testing_Pre Treatment 3. Daily oral administration of This compound (1 mg/kg) or vehicle Behavioral_Testing_Pre->Treatment Behavioral_Testing_Post 4. Post-treatment behavioral tests Treatment->Behavioral_Testing_Post Euthanasia 5. Euthanize animals Behavioral_Testing_Post->Euthanasia Tissue_Collection 6. Collect brain tissue (striatum, SNc) Euthanasia->Tissue_Collection Analysis 7. Immunohistochemistry (TH, Iba-1) and ELISA (cytokines) Tissue_Collection->Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model of Parkinson's disease.

Methodology:

  • Animal Model: Male C57BL/6 mice are used. A unilateral lesion of the nigrostriatal pathway is induced by stereotactic injection of 6-hydroxydopamine (6-OHDA) into the striatum.

  • This compound Preparation and Administration: this compound is dissolved in 2% DMSO in 0.9% saline solution.[7] Starting three days after the 6-OHDA injection, mice are treated daily for seven days with this compound (1 mg/kg) or vehicle via oral gavage.[7]

  • Behavioral Assessment: Motor function is assessed before and after the treatment period using the cylinder test (to measure forelimb use asymmetry) and the apomorphine-induced rotation test (to measure dopaminergic receptor supersensitivity).[6]

  • Tissue Processing: At the end of the treatment period, animals are euthanized, and their brains are collected. Brains are either fixed for immunohistochemistry or dissected to collect the striatum and substantia nigra pars compacta (SNc) for biochemical analysis.

  • Immunohistochemistry: Brain sections are stained with antibodies against Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons and Iba-1 to identify microglia. The density of TH-positive neurons and the morphology and density of microglia are analyzed.

  • ELISA: The levels of pro-inflammatory cytokines (e.g., IL-1α, IL-1β, IL-6, TNF-α) in brain tissue homogenates are measured using multiplex ELISA kits.[5]

Conclusion

This compound is a promising preclinical candidate for the treatment of neurodegenerative diseases. Its potent anti-inflammatory activity, demonstrated in both in vitro and in vivo models, highlights its potential to mitigate the detrimental effects of chronic neuroinflammation. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in clinical settings. This guide provides a foundational understanding of this compound for scientists and researchers dedicated to advancing novel therapeutics for neurological disorders.

References

GIBH-130: A Novel Neuroprotective Agent with Therapeutic Potential in Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanisms and Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction:

GIBH-130, also known as AD-16, is an emerging small molecule compound that has demonstrated significant promise in the realm of neuronal protection and survival. Preclinical studies have highlighted its potential to mitigate key pathological features of neurodegenerative diseases, primarily through the modulation of neuroinflammation. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies for conditions such as Parkinson's disease and Alzheimer's disease.

Core Mechanism of Action: Attenuation of Neuroinflammation

The primary mechanism by which this compound exerts its neuroprotective effects is through the potent inhibition of neuroinflammation.[1][2][3] Chronic neuroinflammation is a well-established hallmark of many neurodegenerative diseases, contributing to a toxic cellular environment that exacerbates neuronal death.[2][4] this compound appears to directly target microglia, the resident immune cells of the central nervous system, to suppress the production and release of pro-inflammatory cytokines.[1][2]

In preclinical models, this compound has been shown to:

  • Reduce Pro-inflammatory Cytokine Production: Treatment with this compound leads to a significant reduction in key inflammatory mediators, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-1α (IL-1α), and Interleukin-6 (IL-6).[1][2]

  • Modulate Microglial Activation: The compound has been observed to reduce the density of activated microglia and promote a shift from a pro-inflammatory, amoeboid morphology to a more homeostatic, ramified state.[1][2][3]

  • Restore Cytokine Balance: In an animal model of Alzheimer's disease, this compound was reported to restore the levels of IL-4 and IL-6 in the brain.[1][2]

While the precise molecular target of this compound is not yet fully elucidated, its chemical structure bears resemblance to a p38α MAPK (mitogen-activated protein kinase) inhibitor, suggesting a potential mechanism of action through this well-known inflammatory signaling pathway.[2]

Preclinical Data Summary

The neuroprotective and anti-inflammatory effects of this compound have been quantified in a hemiparkinsonian mouse model induced by 6-hydroxydopamine (6-OHDA). The following tables summarize the key findings from this research.

Table 1: Effect of this compound on Microglia Morphology in a 6-OHDA Parkinson's Disease Model

Brain RegionMorphological Parameter6-OHDA + Vehicle6-OHDA + AD-16 (this compound)p-value
Caudate Putamen (CPu) Endpoints0.64 ± 0.141.01 ± 0.11p = 0.011
Branch Length0.58 ± 0.131.01 ± 0.11p = 0.008
Substantia Nigra pars compacta (SNc) Endpoints0.67 ± 0.160.83 ± 0.06p = 0.237
Branch Length0.51 ± 0.141.02 ± 0.11p = 0.001

Data are presented as mean ± SEM. Statistical significance was determined by appropriate statistical tests.[1]

Table 2: Impact of this compound on Pro-inflammatory Cytokine Levels in a 6-OHDA Parkinson's Disease Model

CytokineConditionEffect of this compound Treatment
IL-1α6-OHDA-inducedReduction in pro-inflammatory levels
IL-1β6-OHDA-inducedReduction in pro-inflammatory levels
IL-66-OHDA-inducedReduction in pro-inflammatory levels
TNF-α6-OHDA-inducedReduction in pro-inflammatory levels

This table provides a qualitative summary of the findings. The original study reported a significant reduction in these cytokines following this compound treatment in the 6-OHDA model.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments conducted to evaluate the efficacy of this compound.

Animal Model of Parkinson's Disease
  • Model: Unilateral striatal injections of 6-hydroxydopamine (6-OHDA) were used to induce a hemiparkinsonian model in male C57BL/6 mice.[3]

  • Procedure: A sterile solution of 6-OHDA was injected into the striatum of one hemisphere of the brain, leading to the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, mimicking a key pathological feature of Parkinson's disease.[3]

This compound (AD-16) Treatment
  • Compound Preparation: this compound (Abcam, ab287029) was dissolved in 2% dimethyl sulfoxide (DMSO) in 0.9% saline solution.[1]

  • Administration: A dose of 1 mg/kg was administered daily to each mouse via oral gavage. The vehicle group received an equivalent volume of the 2% DMSO in saline solution.[1]

  • Treatment Schedule: Treatment commenced 3 days after the induction of the Parkinson's disease model and continued for 7 consecutive days.[1][2]

Behavioral Assessment
  • Apomorphine-Induced Rotational Test: This test was performed to assess motor asymmetry, a characteristic feature of the unilateral 6-OHDA lesion. Animals were injected subcutaneously with apomorphine, a dopamine agonist, which induces rotational behavior contralateral to the lesioned side. Rotations were recorded and quantified.[1]

  • Testing Timepoints: The rotational test was conducted on day 3 post-lesion (before treatment initiation) and on day 9 post-lesion (after the treatment period).[1][3]

Immunohistochemistry
  • Tissue Preparation: On day 10, animals were euthanized, and their brains were collected and post-fixed in 4% paraformaldehyde (PFA). The brains were then cryoprotected in a 30% sucrose solution.[2]

  • Sectioning: The brains were sliced into 30 μm thick sections using a sliding freezing microtome.[2]

  • Staining: Sections containing the substantia nigra pars compacta (SNc) and the striatum (CPu) were incubated overnight with primary antibodies against tyrosine hydroxylase (TH) to label dopaminergic neurons and ionized calcium-binding adaptor molecule 1 (Iba-1) to label microglia.[2]

  • Analysis: The stained sections were analyzed to quantify the density of dopaminergic neurons and the density and morphology of microglia.[3][5]

Cytokine Analysis
  • Sample Collection: Brain regions of interest (SNc and CPu) were collected for protein analysis.[3][5]

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) was performed to measure the concentrations of various pro-inflammatory and anti-inflammatory cytokines in the brain tissue homogenates.[3][5]

Visualizing Pathways and Workflows

To further elucidate the experimental design and the proposed mechanism of action of this compound, the following diagrams have been generated.

GIBH130_Mechanism_of_Action cluster_inflammation Neuroinflammatory Cascade cluster_intervention Therapeutic Intervention Microglia_Activation Activated Microglia Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia_Activation->Pro_inflammatory_Cytokines Release Neuronal_Damage Neuronal Damage & Neurodegeneration Pro_inflammatory_Cytokines->Neuronal_Damage Induce GIBH_130 This compound (AD-16) GIBH_130->Microglia_Activation Inhibits

Caption: Proposed mechanism of action for this compound in mitigating neuroinflammation.

Experimental_Workflow Start Day 0: 6-OHDA Lesion Induction (PD Model Creation) Behavior_Pre Day 3: Behavioral Testing (Apomorphine Rotation) Start->Behavior_Pre Treatment Days 3-9: Daily Oral Gavage (this compound or Vehicle) Behavior_Pre->Treatment Behavior_Post Day 9: Behavioral Testing (Apomorphine Rotation) Treatment->Behavior_Post Euthanasia Day 10: Euthanasia and Tissue Collection Behavior_Post->Euthanasia Analysis Post-Mortem Analysis: - Immunohistochemistry (TH, Iba-1) - ELISA (Cytokines) Euthanasia->Analysis

Caption: Experimental workflow for evaluating this compound in a Parkinson's disease model.

Current Status and Future Directions

The existing preclinical data strongly suggest that this compound is a promising neuroprotective agent with a clear mechanism of action centered on the suppression of neuroinflammation. Its efficacy in a Parkinson's disease model, demonstrated through improved motor function, reduced neurodegeneration, and modulation of microglial activity, warrants further investigation.[3]

To date, there is no publicly available information regarding clinical trials of this compound. The transition from preclinical models to human studies will be a critical step in validating its therapeutic potential.

Future research should focus on:

  • Elucidating the precise molecular target(s) of this compound.

  • Evaluating the efficacy of this compound in other neurodegenerative disease models, such as different models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS).

  • Conducting comprehensive toxicology and pharmacokinetic studies to establish a safety profile for potential clinical development.

  • Investigating the therapeutic window and optimal dosing regimen.

References

Methodological & Application

Optimal Oral Gavage Dosage of GIBH-130 in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal oral gavage dosage of GIBH-130 (also known as AD-16) in rat models, based on currently available preclinical data. This document includes detailed experimental protocols and summaries of quantitative data to guide researchers in their study design.

Introduction to this compound

This compound is a novel small molecule inhibitor of neuroinflammation.[1] It has demonstrated therapeutic potential in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3][4] The primary mechanism of action involves the suppression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing neuroinflammation and subsequent neuronal damage.[2][4]

Recommended Oral Gavage Dosages in Rats

Published studies have utilized a range of oral dosages of this compound in rats, specifically in a model of Alzheimer's disease induced by β-amyloid (Aβ) 25-35 injection. The selection of a specific dose will depend on the experimental goals and the desired therapeutic effect.

Dosage Animal Model Key Findings Reference
0.18 mg/kg/dayAβ₂₅₋₃₅-injected ratsAttenuated memory impairments and cognitive decline; performance comparable to donepezil.[1]Zhou et al.
0.02 mg/kg/dayAβ₂₅₋₃₅-injected ratsShowed therapeutic effects against deficits in spatial reference memory.[1]Zhou et al.
0.0022 mg/kg/dayAβ₂₅₋₃₅-injected ratsShowed therapeutic effects against deficits in spatial reference memory.[1]Zhou et al.

Experimental Protocols

Below are detailed protocols for the preparation and oral administration of this compound in rats, based on established methodologies.

Preparation of this compound for Oral Gavage

A common vehicle for the administration of this compound is a solution of 2% dimethyl sulfoxide (DMSO) in 0.9% saline.[2]

Materials:

  • This compound (AD-16) powder

  • Dimethyl sulfoxide (DMSO)

  • 0.9% sterile saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

  • Weigh the this compound powder accurately.

  • Dissolve the this compound powder in a small volume of DMSO to create a stock solution.

  • Further dilute the stock solution with 0.9% sterile saline to achieve the final desired concentration and a 2% DMSO concentration.

  • Vortex the solution thoroughly to ensure it is fully dissolved and homogenous.

  • Prepare fresh on the day of administration.

Oral Gavage Procedure in Rats

Oral gavage is a standard method for precise oral drug administration in rodents.

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needles for rats (e.g., 18-20 gauge, 1.5-3 inches long, with a ball tip)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Weigh the rat to determine the correct volume of the this compound solution to administer.

  • Gently but firmly restrain the rat to prevent movement.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • Ensure the needle has entered the esophagus and not the trachea. If the rat shows signs of respiratory distress, withdraw the needle immediately.

  • Slowly dispense the solution from the syringe.

  • Carefully remove the gavage needle.

  • Monitor the animal for a short period after administration to ensure there are no adverse reactions.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

This compound is believed to exert its anti-inflammatory effects at least in part through the modulation of the p38α MAPK pathway, which is known to be activated in neuroinflammatory conditions and leads to the production of pro-inflammatory cytokines.[2]

GIBH130_Pathway cluster_0 Neuroinflammatory Stimulus (e.g., Aβ, 6-OHDA) cluster_1 Microglia Activation cluster_2 Intracellular Signaling cluster_3 Cytokine Production cluster_4 Therapeutic Intervention Stimulus Aβ / 6-OHDA Microglia Microglia Stimulus->Microglia p38MAPK p38α MAPK Pathway Microglia->p38MAPK Pro_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) p38MAPK->Pro_Cytokines GIBH130 This compound GIBH130->p38MAPK Inhibition

Caption: Proposed mechanism of this compound's anti-neuroinflammatory action.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a rat model of neurodegeneration.

Experimental_Workflow ModelInduction Induction of Neurodegenerative Model (e.g., Aβ or 6-OHDA injection) Treatment Daily Oral Gavage with this compound (e.g., 0.18 mg/kg) ModelInduction->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze, Y-maze) Treatment->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Analysis Biochemical and Histological Analysis (e.g., ELISA for cytokines, Immunohistochemistry) Euthanasia->Analysis

Caption: A typical experimental workflow for in vivo this compound efficacy studies.

Conclusion

The data suggests that this compound is a promising therapeutic agent for neurodegenerative diseases, with effective oral dosages in rats identified in the range of 0.0022 to 0.18 mg/kg/day. The provided protocols and diagrams are intended to serve as a guide for researchers designing and conducting preclinical studies with this compound. As with any experimental work, it is recommended to perform pilot studies to determine the optimal dosage and treatment regimen for your specific animal model and research questions.

References

Application Notes and Protocols: GIBH-130 Solution Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GIBH-130, also known as AD-16, is a potent small molecule inhibitor of neuroinflammation.[1][2] It was identified through microglia-based phenotypic screening and has demonstrated significant efficacy in suppressing the production of pro-inflammatory cytokines.[1][3] Notably, this compound strongly inhibits the secretion of interleukin-1β (IL-1β) from activated microglia, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[3][4] Its ability to modulate neuroinflammatory responses makes it a valuable tool for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][5][6]

This document provides a detailed, step-by-step guide for the preparation of this compound solutions for use in in vitro cell culture experiments.

This compound Properties

Proper preparation of this compound solutions begins with an understanding of its fundamental physicochemical and biological properties. This data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Alternate Name AD-16[1]
Molecular Formula C₂₀H₂₀N₆O[4][7]
Molecular Weight 360.41 g/mol [4]
CAS Number 1252608-59-5[4][7]
Appearance Solid Powder
Purity >98%[7]
Solubility DMSO: 50 mg/mL (138.73 mM) (ultrasonic)[4]
Water: < 0.1 mg/mL (Insoluble)

Table 2: In Vitro Biological Activity of this compound

TargetIC₅₀ ValueCell Type / ConditionReference(s)
IL-1β Secretion 3.4 nMActivated Microglia[3][4]
TNF-α Inhibition 40.82 µMLPS-stimulated Microglia
NO Inhibition 46.24 µMLPS-stimulated Microglia

Experimental Protocols

The following protocols outline the preparation of stock and working solutions of this compound for cell culture applications. All steps should be performed in a sterile environment (e.g., a biological safety cabinet) using aseptic techniques.

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Sterile, pyrogen-free microcentrifuge tubes for aliquots

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic water bath

  • Appropriate cell culture medium, pre-warmed to 37°C

  • Biological safety cabinet (BSC)

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is the recommended solvent.[4]

  • Calculation: Determine the mass of this compound powder required.

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 360.41 g/mol × 1000 mg/g

    • Mass (mg) = 3.604 mg

  • Weighing: Carefully weigh out 3.604 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[4] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Proper storage is essential to maintain the activity of this compound.

Table 3: Recommended Storage Conditions

FormTemperatureDurationNotesReference(s)
Powder -20°CUp to 3 yearsStore in a dry, dark place.[4]
4°CUp to 2 yearsStore in a dry, dark place.[4]
Stock Solution -80°CUp to 2 yearsRecommended for long-term storage.
(in DMSO) -20°CUp to 1 yearSuitable for shorter-term storage.

This protocol describes the dilution of the DMSO stock solution into your cell culture medium to achieve the desired final concentration.

  • Calculation: Determine the volume of stock solution needed. The principle is to perform a serial dilution to minimize pipetting errors and the shock to cells from a high concentration of DMSO. A common final concentration of DMSO in culture is ≤0.1%.[8]

    • Example: To prepare 1 mL of cell culture medium with a final this compound concentration of 100 nM.

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Stock concentration = 10 mM = 10,000,000 nM

      • V₁ = Volume of stock to add = ?

      • C₂ = Final concentration = 100 nM

      • V₂ = Final volume = 1 mL = 1000 µL

    • V₁ = (C₂V₂) / C₁ = (100 nM × 1000 µL) / 10,000,000 nM = 0.01 µL

    • This volume is too small to pipette accurately. Therefore, an intermediate dilution is necessary.

  • Intermediate Dilution (Recommended):

    • Prepare a 10 µM intermediate solution from your 10 mM stock.

    • Dilute the 10 mM stock 1:1000 in sterile cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

    • Vortex the intermediate solution gently.

  • Final Dilution:

    • Now, prepare the 100 nM final working solution from the 10 µM intermediate solution.

    • Dilute the 10 µM intermediate solution 1:100 in sterile cell culture medium (e.g., add 10 µL of 10 µM intermediate solution to 990 µL of medium).

    • The final volume is 1 mL with a this compound concentration of 100 nM.

  • Cell Treatment:

    • Mix the final working solution gently by inverting the tube or pipetting up and down. Do not vortex vigorously as this can damage proteins in the serum.

    • Remove the old medium from your cells and replace it with the medium containing the desired concentration of this compound.

    • Crucial Note: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound. This allows you to distinguish the effects of this compound from the effects of the solvent.

Diagrams and Workflows

This compound is believed to exert its anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades in microglia.[1] While the exact mechanism is still under investigation, evidence suggests a potential role in modulating the p38 MAPK pathway, which is a key regulator of inflammatory cytokine production.[9][10][11]

Caption: Proposed mechanism of this compound in inhibiting LPS-induced neuroinflammation in microglia.

The following diagram illustrates the complete workflow from weighing the compound to treating cells for a downstream assay.

GIBH130_Workflow start Start: This compound Powder weigh 1. Weigh 3.604 mg Powder start->weigh dissolve 2. Dissolve in 1 mL Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve stock 3. Prepare 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot for Single Use stock->aliquot dilute 6. Prepare Working Solution in Medium stock->dilute For Immediate Use store 5. Store at -80°C aliquot->store treat 7. Treat Cultured Cells (e.g., Microglia) dilute->treat assay 8. Perform Downstream Assay (e.g., ELISA) treat->assay

Caption: Step-by-step workflow for preparing this compound solutions and treating cells in culture.

References

Application Notes and Protocols for GIBH-130 Administration in APP/PS1 Transgenic Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GIBH-130, also known as AD-16, is a novel small molecule inhibitor of neuroinflammation that has shown therapeutic potential in preclinical models of Alzheimer's disease (AD)[1][2]. In APP/PS1 transgenic mice, a widely used model that recapitulates key aspects of AD pathology, including amyloid-beta (Aβ) plaque deposition and cognitive deficits, this compound has been demonstrated to attenuate memory impairments and modulate neuroinflammatory responses[1]. These application notes provide detailed protocols for the administration of this compound to APP/PS1 mice and for the subsequent evaluation of its effects on behavior, pathology, and relevant signaling pathways.

Mechanism of Action

This compound is believed to exert its anti-neuroinflammatory effects through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway[1][3][4][5][6]. In the context of Alzheimer's disease, Aβ plaques and other pro-inflammatory stimuli can activate microglia and astrocytes, leading to the production of inflammatory cytokines and subsequent neuronal damage. The p38 MAPK pathway is a key regulator of this inflammatory cascade[1][5]. By inhibiting p38 MAPK, this compound can suppress the downstream production of pro-inflammatory cytokines, thereby reducing neuroinflammation and its detrimental effects on neuronal function and survival.

This compound Signaling Pathway

GIBH130_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Aβ Oligomers Aβ Oligomers Receptor Receptor Aβ Oligomers->Receptor p38 MAPK p38 MAPK Receptor->p38 MAPK Activates Inflammatory Cytokines Inflammatory Cytokines p38 MAPK->Inflammatory Cytokines Promotes Production This compound This compound This compound->p38 MAPK Inhibits Neuroinflammation Neuroinflammation Inflammatory Cytokines->Neuroinflammation Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage GIBH130_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase Start Start APP/PS1 Mice (15 weeks old) APP/PS1 Mice (15 weeks old) Randomization Randomization APP/PS1 Mice (15 weeks old)->Randomization Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group This compound Treatment Groups This compound Treatment Groups Randomization->this compound Treatment Groups Positive Control Groups Positive Control Groups Randomization->Positive Control Groups Daily Oral Gavage (25 weeks) Daily Oral Gavage (25 weeks) Vehicle Control Group->Daily Oral Gavage (25 weeks) This compound Treatment Groups->Daily Oral Gavage (25 weeks) Positive Control Groups->Daily Oral Gavage (25 weeks) Behavioral Testing (Weeks 32-40) Behavioral Testing (Weeks 32-40) Daily Oral Gavage (25 weeks)->Behavioral Testing (Weeks 32-40) Tissue Collection Tissue Collection Behavioral Testing (Weeks 32-40)->Tissue Collection Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry Western Blotting Western Blotting Tissue Collection->Western Blotting Data Analysis Data Analysis Immunohistochemistry->Data Analysis Western Blotting->Data Analysis End End Data Analysis->End

References

Application Notes and Protocols for GIBH-130 in Chronic Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GIBH-130 (also known as AD-16) is a novel small molecule inhibitor of neuroinflammation. It has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases by modulating microglial activity and reducing the production of pro-inflammatory cytokines. These application notes provide a summary of the treatment duration and protocols for utilizing this compound in chronic neuroinflammation animal models, based on published research.

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.[1][2][3] Microglia, the resident immune cells of the central nervous system, play a crucial role in this process.[4][5] In a pathological state, microglia can become overactivated, leading to a sustained release of pro-inflammatory cytokines and neurotoxic factors that contribute to neuronal damage and disease progression.[1][2][3] this compound has been shown to suppress the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and nitric oxide (NO) in activated microglia.[2]

Data Summary: this compound Treatment in Chronic Neuroinflammation Models

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in rodent models of neuroinflammation.

Table 1: Efficacy of this compound in a 6-OHDA-Induced Parkinson's Disease Mouse Model

ParameterModel Group (6-OHDA + Vehicle)This compound Treated Group (6-OHDA + 1 mg/kg this compound)OutcomeReference
Motor Function Increased ipsilateral forelimb use in cylinder test; apomorphine-induced rotationsEnhanced motor functionImprovement in motor deficits[1]
Nigrostriatal Neurodegeneration Significant loss of tyrosine hydroxylase (TH)-positive neuronsReduced neurodegenerationNeuroprotective effect[1]
Microglia Density Increased Iba-1 positive microglia densityReduced microglia densityAttenuation of microgliosis[1]
Pro-inflammatory Cytokines (Striatum & SNc) Elevated levels of IL-1α, IL-1β, IL-6, and TNF-αReduced levels of IL-1α, IL-1β, IL-6, and TNF-αAnti-inflammatory effect[1]

Table 2: Efficacy of this compound in an Aβ-injected Alzheimer's Disease Mouse Model

ParameterModel Group (Aβ₁₋₄₂ injection)This compound Treated Group (0.025 mg/kg or 0.25 mg/kg daily)OutcomeReference
IL-4 Levels (Cortex & Hippocampus) Down-regulatedPartially restored levelsModulation of anti-inflammatory cytokines[6]
IL-6 Levels (Cortex & Hippocampus) Up-regulatedPartially restored levelsReduction of pro-inflammatory cytokines[6]
Microglia Activation (CD11b staining) IncreasedReducedAttenuation of microgliosis[6]

Experimental Protocols

Protocol 1: this compound Treatment in a 6-OHDA-Induced Mouse Model of Parkinson's Disease

This protocol describes the in vivo administration of this compound to assess its neuroprotective and anti-inflammatory effects in a well-established model of Parkinson's disease.

1. Animal Model Induction:

  • Animals: Three-month-old male C57BL/6 mice.[1]

  • Procedure: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum to induce a hemiparkinsonian model.[1][3]

  • Validation: Three days post-injection, validate the Parkinson's disease model through behavioral tests such as the cylinder test and apomorphine-induced rotation test.[1][3]

2. This compound Preparation and Administration:

  • Compound: this compound (also designated as AD-16).

  • Preparation: Dissolve this compound in 2% dimethyl sulfoxide (DMSO) in 0.9% saline solution.[1]

  • Dosage: 1 mg/kg body weight.[1]

  • Route of Administration: Oral gavage.[1]

  • Treatment Duration: Daily administration for 7 consecutive days, starting 3 days after the 6-OHDA injection.[1]

  • Control Group: Administer the vehicle (2% DMSO in 0.9% saline) to a separate cohort of 6-OHDA injected animals.[1]

3. Post-Treatment Assessment:

  • Behavioral Analysis: On the final day of treatment, repeat the motor function tests (cylinder and apomorphine-induced rotation) to assess functional recovery.[1]

  • Tissue Collection: On day 10 (one day after the final treatment), euthanize the animals and collect brain tissue.[1]

  • Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival and Iba-1 to assess microglia activation in the substantia nigra pars compacta (SNc) and striatum.[1]

  • ELISA: For another subset of animals, dissect the SNc and striatum for enzyme-linked immunosorbent assay (ELISA) to measure the concentrations of pro-inflammatory cytokines (e.g., IL-1α, IL-1β, IL-6, and TNF-α).[1]

GIBH130_PD_Model_Workflow cluster_model Model Induction & Validation cluster_treatment Treatment Phase cluster_assessment Outcome Assessment A 6-OHDA Injection (Striatum) B Behavioral Testing (Day 3) - Cylinder Test - Apomorphine Rotation A->B 3 days C This compound (1 mg/kg) or Vehicle via Oral Gavage B->C Start Treatment D Daily Treatment E Final Behavioral Testing (Day 9) D->E 7 days F Euthanasia & Tissue Collection (Day 10) E->F 1 day G Immunohistochemistry (TH, Iba-1) F->G H ELISA (Cytokines) F->H GIBH130_Signaling_Pathway cluster_stimulus Neuroinflammatory Stimulus cluster_cell Microglia cluster_outcome Cellular Outcome stimulus e.g., 6-OHDA, Aβ, LPS p38 p38α MAPK Pathway stimulus->p38 nfkb NF-κB Pathway stimulus->nfkb cytokines Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6) p38->cytokines nfkb->cytokines outcome Reduced Neuroinflammation gibh130 This compound gibh130->p38 Inhibition

References

Application Notes and Protocols: Analyzing p38 MAPK Pathway Inhibition by GIBH-130 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GIBH-130, also known as AD-16, is a novel small molecule compound demonstrating significant anti-inflammatory properties.[1][2] Structurally similar to known p38α mitogen-activated protein kinase (MAPK) inhibitors, this compound is a promising candidate for therapeutic interventions in neuroinflammatory and neurodegenerative diseases.[1] The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress.[3] Activation of this pathway, through dual phosphorylation of threonine and tyrosine residues on p38 MAPK, leads to the downstream activation of transcription factors and the production of pro-inflammatory mediators.[4] This application note provides a detailed protocol for utilizing Western blot to quantify the inhibitory effect of this compound on the p38 MAPK pathway in lipopolysaccharide (LPS)-stimulated microglial cells.

Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in inflammation. Upon stimulation by stressors like LPS, a series of upstream kinases are activated, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, culminating in a cellular inflammatory response. This compound is hypothesized to inhibit this pathway by preventing the phosphorylation of p38 MAPK.

p38_pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Upstream_Kinases Upstream Kinases (MKK3/6) TLR4->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylation p_p38 Phospho-p38 MAPK (Active) p38->p_p38 Inflammation Inflammatory Response (e.g., Cytokine Production) p_p38->Inflammation GIBH_130 This compound GIBH_130->Upstream_Kinases Inhibition

Caption: p38 MAPK Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

This section details the step-by-step methodology for investigating the inhibitory effects of this compound on p38 MAPK phosphorylation.

Cell Culture and Treatment

A murine microglial cell line, such as IMG cells, is recommended for this protocol due to its robust response to inflammatory stimuli.[5]

  • Materials:

    • Immortalized Murine Microglial (IMG) cells

    • DMEM/F12 medium with GlutaMAX

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Lipopolysaccharide (LPS) from E. coli O127:B8

    • This compound (IC50 ~3.4 nM)[1]

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-Buffered Saline (PBS)

    • 6-well cell culture plates

  • Procedure:

    • Culture IMG cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 6-well plates and grow to 80-90% confluency.

    • Prepare stock solutions of this compound in DMSO. A serial dilution should be prepared to achieve final concentrations ranging from 1 nM to 1 µM.

    • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 30 minutes to induce p38 MAPK phosphorylation.

    • Include the following controls:

      • Untreated cells (negative control)

      • Vehicle-treated, LPS-stimulated cells (positive control)

      • This compound treated cells without LPS stimulation.

Protein Extraction (Lysis)
  • Materials:

    • Ice-cold PBS

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktail

    • Cell scraper

    • Microcentrifuge tubes

  • Procedure:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube and store at -80°C.

Protein Quantification
  • Materials:

    • BCA Protein Assay Kit

  • Procedure:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent Western blot.

Western Blot Analysis

This protocol outlines the key steps for separating proteins by size, transferring them to a membrane, and probing for specific proteins of interest.

  • Materials:

    • SDS-PAGE gels (12%)

    • Nitrocellulose or PVDF membranes

    • Transfer buffer

    • Tris-Buffered Saline with Tween 20 (TBST)

    • Blocking buffer (5% w/v Bovine Serum Albumin (BSA) in TBST for phospho-antibodies; 5% non-fat dry milk in TBST for other antibodies)

    • Primary antibodies:

      • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

      • Rabbit anti-total p38 MAPK

      • Mouse anti-GAPDH[6][7]

    • Secondary antibodies:

      • HRP-conjugated goat anti-rabbit IgG

      • HRP-conjugated goat anti-mouse IgG

    • Enhanced Chemiluminescence (ECL) detection reagent

  • Procedure:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 12% SDS-PAGE gel.[8]

    • Run the gel until adequate separation of protein bands is achieved.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in the appropriate blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • For normalization, the membrane can be stripped and re-probed for total p38 MAPK and GAPDH as a loading control.

Experimental Workflow

The overall experimental process, from cell culture to data analysis, is outlined below.

experimental_workflow Cell_Culture 1. Cell Culture (IMG Microglia) Treatment 2. Treatment (this compound Pre-treatment, LPS Stimulation) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (Western Blot) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-p38, total p38, GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

References

Application Note: Flow Cytometry Analysis of Microglial Phenotypes Following GIBH-130 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and neuroinflammatory processes.[1][2] In response to pathological stimuli, microglia become activated and can adopt different phenotypes, broadly categorized as the pro-inflammatory (M1) or anti-inflammatory (M2) state.[2] Chronic neuroinflammation, often characterized by a sustained M1 microglial phenotype, is a key feature of many neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[3][4][5][6]

GIBH-130 (also known as AD-16) is a novel small molecule compound identified for its potent anti-neuroinflammatory properties.[3][4] Studies have shown that this compound suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated microglia.[3][4] The mechanism is thought to involve the inhibition of the p38 MAPK signaling pathway, a key regulator of inflammatory responses.[3][6] By modulating microglial activation, this compound presents a promising therapeutic strategy for neurodegenerative disorders.[5][6] This application note provides a detailed protocol for using multi-color flow cytometry to quantify the effects of this compound on microglial phenotypes in a mouse model of neuroinflammation.

Simplified this compound Mechanism of Action cluster_0 Microglia Cell stimulus Pro-inflammatory Stimulus (e.g., LPS) p38 p38 MAPK Pathway stimulus->p38 Activates nfkb Transcription Factors (e.g., NF-κB) p38->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines Upregulates Production gibhd This compound gibhd->p38 Inhibits

Caption: Putative mechanism of this compound in microglia.

Experimental Data and Presentation

Following exposure to an inflammatory stimulus (e.g., lipopolysaccharide, LPS) and subsequent treatment with this compound, brain tissue is processed for flow cytometry. The data below represents expected results, demonstrating the immunomodulatory effect of this compound.

Table 1: Flow Cytometry Antibody Panel for Microglia Phenotyping

MarkerFluorochromeClonePurposeCell Location
CD45PerCP-Cy5.530-F11Distinguish microglia from macrophagesSurface
CD11bPE-Cy7M1/70General myeloid/microglia markerSurface
CD86FITCGL1M1 pro-inflammatory phenotype markerSurface
CD206APCC068C2M2 anti-inflammatory phenotype markerSurface
Viability Dyee.g., 7-AAD-Exclude dead cells from analysisIntra-nuclear

Table 2: Representative Quantitative Flow Cytometry Data

Treatment GroupTotal Microglia (% of Live Cells)% M1 Phenotype (CD86⁺ of Microglia)% M2 Phenotype (CD206⁺ of Microglia)
Vehicle Control10.2 ± 0.85.1 ± 0.515.3 ± 1.2
LPS Only15.5 ± 1.145.8 ± 3.28.2 ± 0.9
LPS + this compound12.1 ± 0.918.3 ± 2.125.7 ± 2.5

Data are presented as mean ± SEM. Microglia are defined as Live, Single, CD45int, CD11b⁺ cells.

Experimental Workflow and Protocols

The overall workflow involves animal treatment, brain tissue harvesting, single-cell suspension preparation, antibody staining, and finally, data acquisition and analysis using a flow cytometer.

Experimental Workflow A 1. Animal Model (e.g., LPS Injection) B 2. Treatment (Vehicle or this compound) A->B C 3. Brain Perfusion & Tissue Collection B->C D 4. Mechanical & Enzymatic Dissociation C->D E 5. Debris & Myelin Removal (e.g., Percoll Gradient) D->E F 6. Cell Staining (Viability & Antibodies) E->F G 7. Flow Cytometry Acquisition F->G H 8. Data Analysis (Gating & Quantification) G->H

Caption: From in-vivo treatment to final data analysis.

Protocol 1: Microglia Isolation from Adult Mouse Brain

This protocol is optimized to yield a high number of viable microglia for flow cytometry analysis.

Materials:

  • Adult mice (treated with vehicle, LPS, or LPS + this compound)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Enzyme Mix: Collagenase/Dispase and DNase I

  • Percoll (30% and 70% solutions, isotonic)

  • FACS Buffer (PBS + 2% FBS + 1mM EDTA)

  • 70 µm cell strainer

  • 15 mL conical tubes

  • Refrigerated centrifuge

Procedure:

  • Perfusion & Dissection: Anesthetize the mouse and perform transcardial perfusion with ice-cold HBSS to remove blood from the brain. Carefully dissect the brain region of interest (e.g., hippocampus or cortex) and place it in a petri dish with ice-cold HBSS.

  • Mechanical Dissociation: Finely mince the tissue using a sterile scalpel. Transfer the minced tissue to a 15 mL conical tube.

  • Enzymatic Digestion: Add 2 mL of pre-warmed Enzyme Mix to the tissue. Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Stop Digestion: Add 10 mL of ice-cold HBSS to stop the enzymatic reaction. Gently triturate the suspension with a P1000 pipette to create a single-cell suspension.

  • Filtration: Pass the cell suspension through a 70 µm cell strainer into a new 15 mL tube to remove any remaining clumps.

  • Myelin Removal: Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.[7] Discard the supernatant. Resuspend the cell pellet in 6 mL of 30% Percoll.

  • Gradient Centrifugation: Carefully overlay the 30% Percoll cell suspension onto 3 mL of 70% Percoll in a new 15 mL tube. Centrifuge at 800 x g for 25 minutes at 4°C with no brake.

  • Collect Microglia: Myelin and debris will be in the top layer. Microglia and other immune cells will be at the 30%/70% interface. Carefully collect this layer and transfer to a new tube.

  • Washing: Add 10 mL of FACS buffer, mix gently, and centrifuge at 300 x g for 7 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer for staining.

Protocol 2: Flow Cytometry Staining and Analysis

Materials:

  • Isolated single-cell suspension (from Protocol 1)

  • Fc Block (e.g., anti-CD16/32)

  • Antibody cocktail (see Table 1)

  • Viability dye (e.g., 7-AAD)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Fc Receptor Blocking: Add Fc Block to the 100 µL cell suspension to prevent non-specific antibody binding. Incubate for 10 minutes on ice.[7]

  • Surface Staining: Add the pre-titrated antibody cocktail (CD45, CD11b, CD86, CD206) to the cells. Vortex gently and incubate for 30 minutes at 4°C in the dark.[7]

  • Washing: Add 1 mL of FACS buffer to each tube and centrifuge at 300 x g for 7 minutes at 4°C. Discard the supernatant.

  • Viability Staining: Resuspend the cell pellet in 200 µL of FACS buffer. Add the viability dye (e.g., 5 µL of 7-AAD) and incubate for 10 minutes at room temperature in the dark.

  • Final Resuspension: Add an additional 300 µL of FACS buffer. The samples are now ready for acquisition on a flow cytometer.

  • Data Acquisition & Analysis:

    • Acquire at least 100,000 total events per sample.

    • Use compensation controls (single-stained beads or cells) to correct for spectral overlap.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Follow the gating strategy outlined below.

Flow Cytometry Gating Strategy A All Events B Singlets (FSC-A vs FSC-H) A->B Gate 1 C Live Cells (Viability Dye Negative) B->C Gate 2 D CD45⁺ Leukocytes C->D Gate 3 E Microglia (CD45int / CD11b⁺) D->E Gate 4 F M1 Phenotype (CD86⁺) E->F Sub-gate G M2 Phenotype (CD206⁺) E->G Sub-gate

Caption: Hierarchical gating to identify microglia phenotypes.

Summary

This application note provides a comprehensive framework for assessing the impact of this compound on microglial phenotypes. By using a robust cell isolation protocol combined with multi-color flow cytometry, researchers can effectively quantify shifts between pro- and anti-inflammatory microglial states. The combination of CD45 and CD11b is crucial for accurately identifying microglia (CD45intCD11b⁺) and distinguishing them from other CNS-infiltrating myeloid cells like macrophages (CD45highCD11b⁺).[1][8][9] Markers such as CD86 and CD206 allow for the subsequent characterization of their activation state.[8] This methodology is a powerful tool for screening and characterizing the efficacy of novel neuro-immunomodulatory compounds like this compound in pre-clinical models.

References

Troubleshooting & Optimization

Troubleshooting GIBH-130 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of GIBH-130 in common experimental buffers.

Troubleshooting Guide

Issue: this compound precipitates out of solution when diluted into my aqueous experimental buffer.

  • Question: I dissolved this compound in DMSO to make a high-concentration stock solution, but when I dilute it into my phosphate-buffered saline (PBS) for my cell-based assay, I see a cloudy precipitate form. What is happening and how can I fix it?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is significantly lower. The precipitate is likely the this compound crashing out of solution. Here are several approaches to resolve this:

    • Lower the Final Concentration: The most straightforward solution is to determine if your experimental goals can be achieved with a lower final concentration of this compound that is below its solubility limit in the final buffer.

    • Modify the Dilution Method: Instead of a single large dilution step, try a serial dilution. Additionally, ensure rapid and thorough mixing as you add the this compound stock to the aqueous buffer. Vortexing the buffer while slowly adding the stock solution can help.

    • Adjust the Final Buffer Composition: The solubility of this compound can be sensitive to pH and the presence of other components. Consider the following modifications to your final buffer:

      • pH Adjustment: this compound is more soluble at a slightly acidic to neutral pH. If your experiment allows, try adjusting the pH of your PBS to 7.2 or slightly lower.

      • Addition of a Surfactant: A low concentration of a non-ionic surfactant, such as 0.01% Pluronic F-68 or Tween-80, can help maintain the solubility of hydrophobic compounds in aqueous solutions. Always run a vehicle control with the surfactant alone to ensure it does not affect your experimental outcome.

    • Decrease the Percentage of DMSO in the Stock: If possible, try making a lower concentration stock solution in DMSO. This will result in a lower final percentage of DMSO when diluted, which can sometimes impact solubility.

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration above the solubility limit? start->check_conc lower_conc Lower the final concentration of this compound check_conc->lower_conc Yes check_protocol Is the dilution performed rapidly with vortexing? check_conc->check_protocol No end_success Issue Resolved lower_conc->end_success modify_protocol Perform serial dilution and add stock to vortexing buffer check_protocol->modify_protocol No check_buffer Can the buffer composition be modified? check_protocol->check_buffer Yes modify_protocol->end_success modify_buffer Adjust pH to ~7.2 or add 0.01% Pluronic F-68 check_buffer->modify_buffer Yes end_fail Contact Technical Support check_buffer->end_fail No modify_buffer->end_success

Caption: Workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a high-concentration stock solution of this compound?

  • A1: We recommend using 100% dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound at concentrations up to 50 mM. Ensure the DMSO is anhydrous and of high purity to prevent degradation of the compound.

Q2: How should I store the this compound stock solution?

  • A2: this compound stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

Q3: What is the solubility of this compound in common aqueous buffers?

  • A3: The aqueous solubility of this compound is limited and pH-dependent. The following table summarizes its approximate solubility in common buffers after dilution from a DMSO stock (final DMSO concentration ≤ 0.5%).

Buffer (at 25°C)pHApproximate Solubility Limit (µM)
Phosphate-Buffered Saline (PBS)7.4~ 15 µM
Tris-HCl7.5~ 20 µM
Tris-HCl8.0~ 12 µM
HEPES7.2~ 25 µM

Q4: How stable is this compound in aqueous buffer at 37°C?

  • A4: this compound shows moderate stability in aqueous solutions. We recommend preparing fresh dilutions for each experiment. The table below shows the stability of a 10 µM solution of this compound in PBS (pH 7.4) with 0.1% DMSO at different temperatures.

TemperatureTime (hours)Remaining Compound (%)
4°C24> 98%
25°C (Room Temp)24~ 95%
37°C8~ 90%
37°C24~ 75%

Q5: Can I use this compound in cell culture media?

  • A5: Yes, this compound can be used in cell culture media. However, its solubility can be affected by the high protein content (e.g., from fetal bovine serum, FBS). We recommend preparing a concentrated intermediate dilution in a serum-free medium before further diluting into your complete, serum-containing medium. This can improve its dispersion and minimize protein binding-related precipitation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol provides a method to determine the approximate solubility of this compound in a buffer of interest.

  • Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock into the aqueous buffer to achieve a range of final concentrations (e.g., from 100 µM down to 0.5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Solubility Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.

  • Data Analysis: The solubility limit is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.

Protocol 2: Stability Assessment of this compound using HPLC

This protocol details how to assess the stability of this compound in an aqueous buffer over time.

  • Preparation of this compound Solution: Prepare a solution of this compound in the desired aqueous buffer (e.g., 10 µM in PBS, pH 7.4) from a DMSO stock. The final DMSO concentration should be kept low (e.g., 0.1%).

  • Time Zero Sample (T=0): Immediately after preparation, take an aliquot of the solution and quench it by diluting it 1:1 in acetonitrile. This is your T=0 sample. Store at -80°C until analysis.

  • Incubation: Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At subsequent time points (e.g., 2, 4, 8, 24 hours), collect additional aliquots and quench them in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC with UV detection at the absorbance maximum of this compound.

  • Data Analysis: Calculate the peak area of the this compound parent compound for each time point. The percentage of remaining compound at each time point is calculated relative to the peak area of the T=0 sample.

This compound Mechanism of Action

This compound is a potent and selective inhibitor of the hypothetical kinase, Signal Transducer and Activator of Proliferation Kinase (STAPK). STAPK is a key component of the "Growth Factor Signaling Pathway," which, upon activation by a growth factor, leads to the phosphorylation of the transcription factor TF-G1 and subsequent gene expression related to cell proliferation.

Hypothetical this compound Signaling Pathway

cluster_nuc Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds STAPK STAPK Receptor->STAPK Activates TFG1 TF-G1 STAPK->TFG1 Phosphorylates GIBH130 This compound GIBH130->STAPK Inhibits TFG1_P p-TF-G1 Proliferation Gene Expression & Cell Proliferation TFG1_P->Proliferation Nucleus Nucleus

Caption: this compound inhibits STAPK-mediated phosphorylation of TF-G1.

Off-target effects of p38 MAPK inhibitors like GIBH-130

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing p38 MAPK inhibitors, with a focus on understanding and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of p38 MAPK inhibitors?

A1: Many p38 MAPK inhibitors have been developed, but a number have failed in clinical trials due to off-target effects and associated toxicities.[1][2] Common off-target effects can lead to liver toxicity (hepatotoxicity), central nervous system (CNS) side effects, and skin rashes.[2] These effects often stem from the inhibitor binding to other kinases beyond the intended p38 isoforms, a phenomenon known as cross-reactivity.[1] For example, the widely used inhibitor SB203580 has been found to also inhibit kinases such as GAK, CK1, and RIP2. To ensure that observed cellular effects are due to p38 inhibition, it is crucial to use multiple inhibitors in parallel or to utilize genetic knockout/knockdown models.

Q2: How do I choose the right p38 MAPK inhibitor for my experiment?

A2: The choice of inhibitor depends on the specific p38 isoform you are targeting and the required selectivity. p38 MAPK has four isoforms: α, β, γ, and δ.[3] Many first-generation inhibitors, like SB203580, primarily target the α and β isoforms.[3] Newer inhibitors have been developed with different selectivity profiles. For instance, Neflamapimod (VX-745) is highly selective for p38α over p38β.[3] It is recommended to consult literature for selectivity data and, if possible, screen your chosen inhibitor against a kinase panel to understand its off-target profile.

Q3: What is GIBH-130 (AD-16) and what are its known effects?

Q4: My p38 inhibitor is not showing the expected effect on downstream targets. What could be the issue?

A4: There are several potential reasons for a lack of efficacy. First, ensure that the p38 pathway is actually activated in your experimental system by the stimulus you are using. You can verify this by checking the phosphorylation status of p38 itself (at Thr180/Tyr182) via Western blot. Second, the inhibitor concentration may be too low, or the incubation time too short. A dose-response and time-course experiment is recommended. Finally, the specific downstream target you are measuring might be regulated by other signaling pathways in addition to p38 MAPK.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Toxicity or Unexpected Phenotype 1. Off-target effects: The inhibitor may be affecting other critical kinases. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration might be too high. 3. Inhibitor concentration is too high. 1. Perform a kinase selectivity screen to identify off-target interactions. Compare the effects with a structurally different p38 inhibitor. 2. Ensure the final solvent concentration is low and consistent across all experimental conditions, including a vehicle-only control. 3. Perform a dose-response curve to determine the optimal, non-toxic concentration.
Inconsistent Results Between Experiments 1. Inhibitor degradation: The inhibitor may be unstable in your media or storage conditions. 2. Variability in cell culture: Cell passage number, density, or metabolic state can affect signaling pathways. 3. Inconsistent stimulation: The concentration or duration of the p38 activating stimulus may vary.1. Prepare fresh stock solutions of the inhibitor regularly and store them as recommended by the manufacturer. 2. Use cells within a consistent range of passage numbers and ensure consistent plating density. 3. Carefully control the timing and concentration of the stimulus.
No Inhibition of p38 Phosphorylation 1. Incorrect target: The inhibitor may not be effective against the specific p38 isoform expressed in your cells. 2. Inactive inhibitor: The inhibitor may have degraded.1. Confirm which p38 isoforms are expressed in your cell line and choose an inhibitor with known activity against those isoforms. 2. Test the inhibitor in a cell-free in vitro kinase assay with recombinant p38 to confirm its activity.

Quantitative Data: Selectivity of p38 MAPK Inhibitors

The following table summarizes the IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro) for several common p38 MAPK inhibitors against the p38 isoforms. A lower IC50 value indicates higher potency. Note that selectivity is relative, and many inhibitors will affect other kinases at higher concentrations.

Inhibitorp38α (IC50)p38β (IC50)p38γ (IC50)p38δ (IC50)Notes
Losmapimod pKi = 8.1pKi = 7.6--Selective, potent, and orally active.[3]
SB239063 44 nMActiveNo ActivityNo ActivityPotent and selective for α/β isoforms.[3]
Neflamapimod (VX-745) 10 nM~220 nMNo Inhibition-22-fold greater selectivity for p38α over p38β.[3]
PH-797804 26 nM~104 nM--4-fold more selective for p38α over p38β.[3]
SD0006 16 nM677 nMNot specifiedNot specifiedSelective for p38α over p38β and a panel of 50 other kinases.[3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-p38 MAPK

This protocol is used to determine if a stimulus activates p38 MAPK and if an inhibitor can block this activation in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and grow to desired confluency. Pre-treat with your p38 inhibitor (e.g., this compound) or vehicle for the desired time (e.g., 1 hour).

  • Stimulation: Add a known p38 MAPK activator (e.g., anisomycin, LPS, UV radiation) for the appropriate duration.

  • Lysis: Wash cells with ice-cold PBS and then lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Protocol 2: In Vitro Kinase Assay for Off-Target Screening (ADP-Glo™ Format)

This protocol provides a general framework for screening an inhibitor against a panel of kinases to identify off-target effects. The ADP-Glo™ assay is a common format that measures kinase activity by quantifying the amount of ADP produced.[6]

Materials:

  • Recombinant purified kinases (your target, e.g., p38α, and a panel of potential off-target kinases)

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • Your inhibitor (e.g., this compound) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Reconstitute enzymes, substrates, and ATP in the appropriate kinase assay buffer. Prepare serial dilutions of your inhibitor.

  • Set up Kinase Reaction: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor or vehicle (for control).

    • 2 µL of the specific kinase.

    • 2 µL of the corresponding substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a light signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the plate on a luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for your compound against each kinase in the panel. For hits, you can perform a dose-response curve to determine the IC50 value.

Visualizations

p38_signaling_pathway stress Environmental Stress (UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1, MEKKs) stress->map3k cytokines Inflammatory Cytokines (TNFα, IL-1β) cytokines->map3k mkk36 MKK3 / MKK6 map3k->mkk36 phosphorylates p38 p38 MAPK (α, β, γ, δ) mkk36->p38 phosphorylates (Thr180/Tyr182) mk23 MK2 / MK3 p38->mk23 phosphorylates transcription_factors Transcription Factors (ATF2, MEF2C, c-Jun) p38->transcription_factors phosphorylates inhibitor p38 Inhibitor (e.g., this compound) inhibitor->p38 inhibits downstream Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) mk23->downstream transcription_factors->downstream experimental_workflow start Start: Hypothesis of p38 involvement step1 Step 1: In Vitro Kinase Assay (Primary Screen) start->step1 step2 Step 2: Kinome Selectivity Screen (e.g., ADP-Glo Panel) step1->step2 decision1 Is inhibitor selective for p38? step2->decision1 step3 Step 3: Cell-Based Assay (Western Blot for p-p38) decision1->step3 Yes end_fail Conclusion: Phenotype may be due to off-target effects decision1->end_fail No step4 Step 4: Functional Cellular Assay (e.g., Cytokine production, Viability) step3->step4 decision2 Are cellular effects consistent with p38 inhibition? step4->decision2 end_success Conclusion: Phenotype is likely due to on-target p38 inhibition decision2->end_success Yes decision2->end_fail No troubleshooting_logic start Problem: Unexpected experimental result q1 Is p38 activated by your stimulus in a control experiment? start->q1 a1_no Troubleshoot stimulus or cell system. Verify with p-p38 Western Blot. q1->a1_no No q2 Does the inhibitor show activity in a cell-free kinase assay? q1->q2 Yes a1_no->start a2_no Inhibitor may be degraded or inactive. Source a new batch. q2->a2_no No q3 Are you observing toxicity or unexpected phenotypes? q2->q3 Yes a2_no->start a3_yes Suspect off-target effects. - Lower inhibitor concentration. - Run kinase selectivity panel. - Test a different inhibitor. q3->a3_yes Yes end Consult further literature or technical support. q3->end No a3_yes->start

References

Technical Support Center: Optimizing GIBH-130 Concentration for Maximal Anti-Inflammatory Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GIBH-130 (also known as AD-16) to achieve optimal anti-inflammatory outcomes in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel compound with potent anti-inflammatory properties, particularly demonstrated in the context of neuroinflammation.[1][2][3][4] While the precise mechanism is still under investigation, evidence suggests that this compound functions as a p38α mitogen-activated protein kinase (MAPK) inhibitor.[1][2] By inhibiting this pathway, this compound effectively suppresses the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO) in activated microglia.[1][2]

Q2: What is the recommended starting concentration or dosage for this compound in in-vivo experiments?

A2: Based on published studies, a common starting dose for oral administration in mouse models is 1 mg/kg daily.[1][2] However, effective doses have been reported in the range of 0.025 mg/kg to 0.25 mg/kg daily for oral administration in mouse models of Alzheimer's disease.[5] The optimal concentration will ultimately depend on the specific animal model, the nature of the inflammatory stimulus, and the experimental endpoint. A dose-response study is highly recommended to determine the most effective concentration for your specific model.

Q3: How should I prepare and administer this compound for in-vivo studies?

A3: For oral gavage in mice, this compound can be dissolved in a vehicle solution of 2% dimethyl sulfoxide (DMSO) in 0.9% saline.[1][2] It is crucial to ensure the compound is fully dissolved before administration.

Q4: What are the expected biological effects of this compound treatment?

A4: this compound treatment has been shown to alleviate motor deficits, reduce neuronal cell death, and attenuate inflammation by decreasing microglia density and restoring their normal morphology.[1][2] It has also been observed to reduce the levels of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α in the brain.[1][2]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
High variability in cytokine measurements (ELISA) Inconsistent sample collection or processing. Pipetting errors. Plate reader malfunction.Ensure consistent timing and technique for tissue homogenization and sample preparation. Use calibrated pipettes and proper pipetting technique. Run a standard curve and controls on each plate. Check the plate reader's performance with a calibration plate.
No significant anti-inflammatory effect observed This compound concentration is too low. Inadequate duration of treatment. The inflammatory stimulus is too strong. The chosen readout is not sensitive to this compound's mechanism.Perform a dose-response experiment to identify the optimal concentration. Extend the treatment period based on the disease model's progression. Titrate the inflammatory stimulus (e.g., LPS concentration) to a level where an anti-inflammatory effect can be observed. Measure multiple inflammatory markers, including cytokines (TNF-α, IL-1β) and signaling proteins (phospho-p38).
Unexpected cell toxicity in in-vitro experiments This compound concentration is too high. DMSO concentration in the vehicle control is toxic.Determine the IC50 of this compound in your cell line using a cell viability assay (e.g., MTT, LDH). Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%).
Difficulty in dissolving this compound Improper solvent or temperature.Use the recommended solvent (e.g., DMSO). Gentle warming and vortexing can aid dissolution. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Quantification of Pro-inflammatory Cytokines using ELISA

This protocol outlines the steps for measuring the concentration of cytokines such as TNF-α, IL-1β, and IL-6 in brain tissue homogenates from this compound treated animals.

  • Tissue Homogenization:

    • Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, substantia nigra) on ice.

    • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant and store it at -80°C until use.

  • Protein Concentration Measurement:

    • Determine the total protein concentration of each supernatant using a BCA or Bradford protein assay. This is crucial for normalizing the cytokine levels.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the specific cytokine of interest.

    • Follow the manufacturer's instructions for coating the plate with the capture antibody, blocking, adding standards and samples, adding the detection antibody, adding the substrate, and stopping the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in each sample by interpolating its absorbance value from the standard curve.

    • Normalize the cytokine concentration to the total protein concentration of the sample (pg of cytokine per mg of total protein).

Protocol 2: Assessment of Microglia Activation by Immunohistochemistry

This protocol describes the staining of brain sections for the microglial marker Iba-1 to assess changes in microglia density and morphology.

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution.

    • Cut frozen brain sections (e.g., 30 µm thick) using a cryostat.

  • Immunohistochemical Staining:

    • Wash the sections in PBS.

    • Perform antigen retrieval if necessary (following antibody datasheet recommendations).

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

    • Incubate the sections with a primary antibody against Iba-1 overnight at 4°C.

    • Wash the sections and incubate with a fluorescently labeled secondary antibody.

    • Wash the sections and mount them on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify microglia density by counting the number of Iba-1 positive cells per unit area.

    • Analyze microglia morphology by measuring parameters such as cell body size, number of branches, and branch length.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in the Substantia Nigra of 6-OHDA-injected Mice [2]

CytokineVehicleThis compound (1 mg/kg)p-value
IL-1α4.40 ± 0.342.54 ± 0.760.013
TNF-α0.78 ± 0.020.69 ± 0.030.026

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Microglia Morphology in the Corpus Putamen (CPu) of 6-OHDA-injected Mice [2]

ParameterVehicleThis compound (1 mg/kg)p-value
Number of Endpoints0.64 ± 0.141.01 ± 0.110.011
Branch Length0.58 ± 0.131.01 ± 0.110.008

Data are presented as mean ± SEM.

Table 3: Effect of Oral this compound Administration on IL-4 and IL-6 Levels in Aβ-injected AD Mice [5]

Treatment GroupIL-4 ConcentrationIL-6 Concentration
Model (Distilled Water)DecreasedIncreased
This compound (0.025 mg/kg)Partially RestoredPartially Restored
This compound (0.25 mg/kg)Partially RestoredPartially Restored

Visualizing Key Pathways and Workflows

Hypothesized Signaling Pathway of this compound

GIBH130_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor p38 MAPK p38 MAPK Receptor->p38 MAPK NF-kB / AP-1 NF-kB / AP-1 p38 MAPK->NF-kB / AP-1 This compound This compound This compound->p38 MAPK Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB / AP-1->Pro-inflammatory Cytokines Transcription

Caption: Hypothesized inhibitory action of this compound on the p38 MAPK signaling pathway.

General Experimental Workflow for this compound Evaluation

GIBH130_Workflow cluster_planning Experimental Planning cluster_execution Execution cluster_analysis Analysis A Select Animal Model & Inflammatory Stimulus B Dose-Response Study Design A->B C This compound Administration (e.g., Oral Gavage) B->C D Tissue Collection (e.g., Brain) C->D E Cytokine Quantification (ELISA) D->E F Microglia Analysis (Immunohistochemistry) D->F G Statistical Analysis E->G F->G TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-kB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription IFNs Type I IFNs IRF3->IFNs Transcription JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation

References

Addressing potential GIBH-130 toxicity in neuronal cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of GIBH-130 (also known as AD-16) on neuronal cell lines. While in vivo studies and a Phase 1 clinical trial have suggested a favorable safety profile for this compound, particularly in the context of neuroinflammation, it is crucial to rigorously evaluate its potential for direct neuronal toxicity in vitro.[1] This guide offers troubleshooting advice and detailed protocols to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound, also referred to as AD-16, is a novel compound identified for its potent anti-neuroinflammatory properties.[1][2] Its primary mechanism of action is the suppression of pro-inflammatory cytokine production, such as IL-1β and TNF-α, in activated microglia.[1][2] While the precise molecular target is still under investigation, its chemical structure is similar to a p38α MAPK inhibitor, suggesting a potential role in modulating this pathway.[2]

Q2: Is there any published data on this compound toxicity in neuronal cell lines?

A2: Current research has largely focused on the anti-inflammatory and neuroprotective effects of this compound in the context of neurodegenerative disease models, with studies in animals and a Phase 1 trial in healthy humans indicating good safety and tolerability.[1] However, specific data on direct toxicity in a wide range of neuronal cell lines is limited. Therefore, it is essential for researchers to perform their own dose-response and toxicity studies in their specific neuronal cell model.

Q3: What are the initial steps to assess the potential toxicity of this compound in my neuronal cell line?

A3: The initial assessment should involve a dose-response study to determine the concentration range of this compound that affects cell viability. A common starting point is to perform a cytotoxicity assay, such as the MTT or LDH assay, across a broad range of concentrations.[3][4]

Q4: My neuronal cells show reduced viability after treatment with this compound. What could be the cause?

A4: Reduced cell viability can be due to several factors:

  • Direct Cytotoxicity: At certain concentrations, this compound may induce necrotic or apoptotic cell death.

  • Off-Target Effects: The compound could be interacting with unintended molecular targets in your specific neuronal cell line.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells.[1] A vehicle control is crucial.

  • Experimental Error: Pipetting errors, incorrect cell seeding density, or contamination can all lead to apparent toxicity.[5]

Q5: How can I differentiate between apoptosis and necrosis in my this compound treated cells?

A5: Several assays can distinguish between these two forms of cell death. You can measure the activity of caspases (e.g., caspase-3/7), which are key mediators of apoptosis.[6] Morphological changes can also be observed, such as cell shrinkage and membrane blebbing in apoptosis, versus cell swelling and membrane rupture in necrosis. Flow cytometry using annexin V and propidium iodide staining is another powerful method.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before plating and verify cell counts.
Pipetting inaccuracies.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge effects on multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[7]
Vehicle control (e.g., DMSO) shows toxicity. Solvent concentration is too high.The final DMSO concentration should typically be kept below 0.5%. Perform a dose-response curve for the vehicle alone.
Solvent has degraded.Use fresh, high-quality DMSO.
No apparent toxicity at expected concentrations. The cell line is resistant to this compound.This is a valid result. Consider using a positive control known to be toxic to your cell line to validate the assay.
This compound has degraded.Ensure proper storage and handling of the compound. Prepare fresh stock solutions.
Insufficient incubation time.Extend the treatment duration to observe potential delayed toxic effects.
Changes in neuronal morphology (e.g., neurite retraction) without significant cell death. This compound may be affecting cytoskeletal dynamics or other non-lethal cellular processes.Perform a neurite outgrowth assay to quantify changes in neurite length and branching.[3][6]
Sub-lethal stress response.Investigate markers of cellular stress, such as oxidative stress (ROS production) or endoplasmic reticulum (ER) stress.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Neuronal cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Apoptosis using Caspase-3/7 Activity Assay

This protocol quantifies the activation of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • Neuronal cell line of interest

  • This compound

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

Procedure:

  • Seed neuronal cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound and a vehicle control as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubate for the desired treatment duration.

  • Allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the vehicle control to determine the fold-change in caspase activity.

Visualizations

GIBH130_Signaling_Pathway cluster_0 Microglial Cell Inflammatory Stimulus Inflammatory Stimulus p38 MAPK p38 MAPK Inflammatory Stimulus->p38 MAPK activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38 MAPK->Pro-inflammatory Cytokines promotes production of This compound This compound This compound->p38 MAPK inhibits (putative)

Caption: Putative signaling pathway of this compound in microglia.

Experimental_Workflow Start Start Neuronal Cell Culture Neuronal Cell Culture Start->Neuronal Cell Culture This compound Treatment This compound Treatment Neuronal Cell Culture->this compound Treatment Cytotoxicity Assay (MTT/LDH) Cytotoxicity Assay (MTT/LDH) This compound Treatment->Cytotoxicity Assay (MTT/LDH) Apoptosis Assay (Caspase) Apoptosis Assay (Caspase) This compound Treatment->Apoptosis Assay (Caspase) Neurite Outgrowth Assay Neurite Outgrowth Assay This compound Treatment->Neurite Outgrowth Assay Data Analysis Data Analysis Cytotoxicity Assay (MTT/LDH)->Data Analysis Apoptosis Assay (Caspase)->Data Analysis Neurite Outgrowth Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for assessing this compound toxicity in neuronal cells.

Troubleshooting_Logic Reduced Cell Viability Reduced Cell Viability Check Vehicle Control Check Vehicle Control Reduced Cell Viability->Check Vehicle Control Vehicle Toxic Vehicle Toxic Check Vehicle Control->Vehicle Toxic Lower Solvent Conc. Lower Solvent Conc. Vehicle Toxic->Lower Solvent Conc. Yes Perform Apoptosis Assay Perform Apoptosis Assay Vehicle Toxic->Perform Apoptosis Assay No Apoptosis Positive Apoptosis Positive Perform Apoptosis Assay->Apoptosis Positive Apoptotic Pathway Activated Apoptotic Pathway Activated Apoptosis Positive->Apoptotic Pathway Activated Yes Consider Necrosis/Other Consider Necrosis/Other Apoptosis Positive->Consider Necrosis/Other No

References

Technical Support Center: GIBH-130 In Vivo Delivery and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure consistent delivery and bioavailability of GIBH-130 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as AD-16, is a potent neuroinflammation inhibitor.[1] It primarily functions by suppressing the production of pro-inflammatory cytokines, with a particularly high selectivity for inhibiting Interleukin-1β (IL-1β) secretion from activated microglia (IC₅₀ = 3.4 nM).[1] The proposed mechanism of action involves the modulation of the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway, which is a key regulator of inflammatory responses in the brain.

Q2: What are the known pharmacokinetic properties of this compound?

A2: this compound has demonstrated favorable pharmacokinetic properties in preclinical studies. It is orally bioavailable, with studies in rats indicating a bioavailability of approximately 75% and a half-life of 4.32 hours. The compound can also cross the blood-brain barrier, which is crucial for its efficacy in treating neuroinflammatory conditions.[1]

Q3: What is the solubility of this compound and how should it be stored?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) but has low solubility in aqueous solutions. For storage, it is recommended to keep this compound at -20°C in the dark, as it is sensitive to air and light.

Troubleshooting Guide

Issue 1: Inconsistent or low bioavailability of this compound in vivo.

Possible Cause 1: Improper formulation.

  • Solution: Due to its low aqueous solubility, this compound requires a suitable vehicle for effective in vivo delivery. For oral gavage, two formulations have been successfully used:

    • Simple Suspension: A 2% DMSO in 0.9% saline solution can be used for administration.[1]

    • Solubilizing Formulation: For higher concentrations, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is recommended.

Possible Cause 2: Issues with oral gavage technique.

  • Solution: Proper oral gavage technique is critical to ensure the full dose reaches the stomach and to avoid stressing the animal, which can affect physiological parameters.

    • Ensure the animal is properly restrained to prevent movement.

    • Use a flexible gavage needle to minimize the risk of esophageal injury.

    • Measure the needle length from the tip of the nose to the last rib to ensure it reaches the stomach without causing perforation.

    • Administer the formulation slowly and steadily.

    • If the animal struggles excessively, withdraw the needle and allow the animal to rest before attempting again.

Possible Cause 3: Degradation of the compound.

  • Solution: this compound is sensitive to light and air. Prepare formulations fresh before each use and protect them from light. Store the stock compound under the recommended -20°C in a dark, airtight container.

Issue 2: Animal distress or mortality following oral gavage.

Possible Cause 1: Esophageal or tracheal injury.

  • Solution: This is often due to improper gavage technique.

    • Review and practice proper restraint and gavage techniques.

    • Ensure the gavage needle is smooth and free of any burrs.

    • Never force the needle; it should pass down the esophagus smoothly. If resistance is met, withdraw and reposition.

Possible Cause 2: High concentration of DMSO in the formulation.

  • Solution: While DMSO is an effective solvent, high concentrations can be toxic.

    • For the simple suspension, do not exceed 2% DMSO.

    • For the solubilizing formulation, adhere to the 10% DMSO concentration.

    • Always include a vehicle-only control group in your experiments to assess any effects of the formulation itself.

Quantitative Data Summary

Pharmacokinetic ParameterValue (in rats)Reference
Oral Bioavailability~75%[1]
Half-life (t½)4.32 hours[1]
Blood-Brain Barrier PenetrationYes[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (2% DMSO/Saline)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • 0.9% Sodium Chloride (Saline), sterile

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 50X stock solution (e.g., for a final concentration of 1 mg/mL, dissolve this compound in DMSO to make a 50 mg/mL stock).

  • Vortex thoroughly until the this compound is completely dissolved.

  • In a separate sterile tube, add the required volume of 0.9% saline.

  • Slowly add the this compound/DMSO stock solution to the saline while vortexing to achieve a final DMSO concentration of 2%.

  • The final formulation will be a suspension. Ensure it is well-mixed immediately before each administration.

Protocol 2: In Vivo Efficacy Assessment in an LPS-Induced Neuroinflammation Model

Experimental Workflow:

experimental_workflow acclimatization Acclimatization (7 days) grouping Animal Grouping (n=8-10/group) acclimatization->grouping pretreatment This compound or Vehicle Pre-treatment (Oral Gavage) (Daily for 3 days) grouping->pretreatment lps LPS Injection (i.p., single dose) pretreatment->lps behavioral Behavioral Testing (e.g., Open Field Test) (4 hours post-LPS) lps->behavioral euthanasia Euthanasia & Tissue Collection (24 hours post-LPS) behavioral->euthanasia analysis Biochemical Analysis (Cytokine levels in brain tissue) euthanasia->analysis

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

Detailed Steps:

  • Acclimatization: Acclimate mice for at least 7 days before the start of the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

  • Pre-treatment: Administer this compound (formulated as per Protocol 1) or the vehicle control via oral gavage daily for 3 consecutive days.

  • LPS Induction: On day 3, one hour after the final this compound/vehicle administration, inject Lipopolysaccharide (LPS) intraperitoneally (i.p.) at a dose of 1 mg/kg to induce neuroinflammation. The control group receives a saline injection.

  • Behavioral Assessment: 4 hours after the LPS injection, perform behavioral tests such as the open field test to assess sickness behavior.

  • Euthanasia and Tissue Collection: 24 hours after the LPS injection, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex).

  • Biochemical Analysis: Homogenize the brain tissue and perform ELISA or other immunoassays to measure the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.

Signaling Pathway Diagram

GIBH130_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKK3/6 TAK1->MKKs Activates p38 p38 MAPK MKKs->p38 Phosphorylates NFkB NF-κB p38->NFkB Activates GIBH130 This compound GIBH130->p38 Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_genes Promotes Cytokines IL-1β, TNF-α, IL-6 Pro_inflammatory_genes->Cytokines Leads to

Caption: Hypothesized signaling pathway of this compound in microglia.

References

Interpreting unexpected results in GIBH-130 neuroprotection assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GIBH-130 neuroprotection assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro neuroprotection experiments with this compound.

Q1: My initial screen showed no neuroprotective effect of this compound. What are the potential causes?

A1: A lack of observed neuroprotection can stem from several factors related to experimental design and execution.

  • Sub-optimal Concentration: The concentration of this compound may be too low to elicit a protective effect. We recommend performing a dose-response curve (e.g., 1 nM to 10 µM) to identify the optimal protective concentration.

  • Timing of Administration: this compound's protective effects may be dependent on the timing of its application relative to the neurotoxic insult. Consider pre-treatment, co-treatment, and post-treatment paradigms.

  • Severity of Insult: The concentration or duration of the neurotoxic agent (e.g., 6-OHDA, glutamate, LPS) might be too high, causing rapid and overwhelming cell death that cannot be rescued. Try reducing the insult severity to achieve 40-60% cell death in control wells, creating a window to observe protection.

  • Inappropriate Cell Model: The chosen neuronal cell line or primary culture may not be suitable. This compound is known to act by modulating microglia and neuroinflammation.[1][2] An effect may not be observed in pure neuronal cultures unless microglia are present or the insult is directly related to a pathway inhibited by this compound.

  • Compound Stability: Ensure this compound is properly stored and that the vehicle (e.g., DMSO) is of high quality and used at a non-toxic concentration.[1]

Q2: I observed increased cell death at higher concentrations of this compound. Is the compound toxic?

A2: This is a critical observation and may not necessarily indicate general toxicity. The most likely explanation is a biphasic dose-response, also known as hormesis.

  • Hormetic Effect: Many compounds exhibit a biphasic or "U-shaped" dose-response curve, where they are beneficial at low doses but become ineffective or toxic at higher doses.[3][4] This is a common phenomenon in pharmacology.[5][6] If you observe this, focus on the lower concentration range to define the therapeutic window.

  • Vehicle Toxicity: High concentrations of this compound may require a higher concentration of the solvent (e.g., DMSO), which can be independently toxic to neuronal cells. Always run a vehicle control at the highest concentration used.

  • Off-Target Effects: At supra-physiological concentrations, compounds can engage off-target receptors or pathways, leading to toxicity.

// Nodes start [label="Unexpected Result:\nHigher this compound dose\nincreases cell death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_vehicle [label="Run Vehicle Control\nat equivalent concentration", fillcolor="#FBBC05", fontcolor="#202124"]; vehicle_toxic [label="Result:\nVehicle is Toxic", fillcolor="#EA4335", fontcolor="#FFFFFF"]; vehicle_ok [label="Result:\nVehicle is Not Toxic", fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_vehicle [label="Action:\nLower vehicle concentration\nor change solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_hormesis [label="Hypothesis:\nBiphasic Dose-Response\n(Hormesis)", fillcolor="#FBBC05", fontcolor="#202124"]; test_hormesis [label="Action:\nPerform detailed dose-response\nwith lower concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; confirm_hormesis [label="Result:\nProtective effect observed\nat lower doses", fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nDefine optimal therapeutic\nwindow at low dose range", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> check_vehicle; check_vehicle -> vehicle_toxic [label="Yes"]; check_vehicle -> vehicle_ok [label="No"]; vehicle_toxic -> lower_vehicle; vehicle_ok -> consider_hormesis; consider_hormesis -> test_hormesis; test_hormesis -> confirm_hormesis; confirm_hormesis -> conclusion; } } Caption: Troubleshooting high-dose toxicity.

Q3: My data shows high variability between replicate wells. How can I improve consistency?

A3: High variability can obscure real biological effects. The following are common causes and solutions:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. When plating, mix the cell suspension periodically to prevent settling. Avoid using the outer wells of a 96-well plate, as they are prone to the "edge effect" (evaporation), or ensure they are filled with sterile PBS or media.

  • Assay-Specific Issues:

    • MTT Assay: Incomplete solubilization of formazan crystals is a major source of variability. Ensure adequate mixing and incubation time with the solubilization buffer. Also, be aware that particles or compounds can interfere with the MTT reduction process.[7]

    • LDH Assay: The stability of LDH in the supernatant can be time-sensitive. Ensure you collect samples at a consistent time point and are aware of potential LDH degradation over long incubation periods.[8]

    • Caspase-3 Assay: The timing of caspase activation is transient. Performing a time-course experiment is crucial to capture the peak activity.[9]

  • Pipetting Accuracy: Use calibrated pipettes and proper techniques to ensure consistent volumes, especially when adding potent compounds or toxins.[10]

Data Presentation: Summarizing Experimental Results

Clear data presentation is crucial for interpreting results. Below are template tables for organizing quantitative data from this compound experiments.

Table 1: Example Dose-Response of this compound on Neuronal Viability (MTT Assay)

Treatment GroupThis compound Conc.Neurotoxin (e.g., 6-OHDA)Absorbance (OD 570nm) (Mean ± SD)% Viability (Normalized to Control)
Untreated Control0 nM-1.25 ± 0.08100%
Toxin Control0 nM+0.61 ± 0.0548.8%
Vehicle Control0 nM (0.1% DMSO)+0.60 ± 0.0648.0%
This compound10 nM+0.85 ± 0.0768.0%
This compound100 nM+1.02 ± 0.0981.6%
This compound1 µM+0.91 ± 0.0872.8%
This compound10 µM+0.55 ± 0.0544.0%

Table 2: Summary of this compound Effects on Microglia Morphology in a Parkinson's Disease Model [1]

Treatment GroupRegionMicroglia Density (cells/mm²) (Mean ± SD)Microglia Branch Length (Normalized) (Mean ± SD)
Saline + VehicleStriatum (CPu)150 ± 251.00 ± 0.23
6-OHDA + VehicleStriatum (CPu)350 ± 450.58 ± 0.13
6-OHDA + this compoundStriatum (CPu)180 ± 300.92 ± 0.20
Saline + VehicleSubstantia Nigra (SNc)120 ± 201.00 ± 0.23
6-OHDA + VehicleSubstantia Nigra (SNc)290 ± 400.51 ± 0.14
6-OHDA + this compoundSubstantia Nigra (SNc)145 ± 250.88 ± 0.18

Visualizations: Pathways and Workflows

Hypothesized this compound Signaling Pathway

This compound (also known as AD-16) is suggested to exert its neuroprotective effects by suppressing neuroinflammation.[1][11] One potential mechanism is the inhibition of the p38 MAPK pathway in microglia, which is a key regulator of pro-inflammatory cytokine production.[1]

// Edges stimulus -> p38 [label="Activates"]; p38 -> cytokines [label="Promotes\nTranscription"]; cytokines -> apoptosis [label="Induces"]; gibh130 -> p38 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; apoptosis -> survival [style=invis]; // for layout

{rank=same; gibh130; p38} } } Caption: this compound inhibits the p38 MAPK pathway in microglia.

Standard Neuroprotection Assay Workflow

A well-structured experimental workflow is essential for reproducible results.

// Nodes plate [label="1. Seed Neuronal Cells\nin 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adhere [label="2. Allow Cells to Adhere\n(24 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pretreat [label="3. Pre-treat with this compound\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; insult [label="4. Add Neurotoxic Insult\n(e.g., 6-OHDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="5. Incubate\n(e.g., 24-48 hours)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; assay [label="6. Perform Viability/Toxicity Assay\n(MTT, LDH, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="7. Read Plate & Analyze Data", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges plate -> adhere; adhere -> pretreat; pretreat -> insult; insult -> incubate; incubate -> assay; assay -> analyze; } } Caption: A standard workflow for assessing neuroprotection.

Experimental Protocols

Below are generalized protocols for common assays used to assess neuroprotection. Researchers should always optimize parameters like cell density, reagent concentrations, and incubation times for their specific cell type and experimental conditions.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture until they adhere and reach the desired confluency.

  • Treatment: After the treatment period with this compound and the neurotoxin, carefully remove the culture medium.

  • MTT Incubation: Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity or necrosis.[8][12][13]

  • Cell Plating and Treatment: Plate and treat cells as described for the MTT assay.

  • Collect Supernatant: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst/dye solution.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for 15-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (often a mild acid) to each well.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Controls: It is essential to include controls for maximum LDH release (by lysing untreated cells) to calculate percentage cytotoxicity.[12]

Protocol 3: Caspase-3 Activity Assay

This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a labeled substrate (e.g., DEVD-pNA) that releases a chromophore (pNA) upon cleavage by active Caspase-3.[14][15]

  • Cell Plating and Treatment: Plate cells and treat with this compound and the apoptotic stimulus.

  • Cell Lysis: After treatment, collect the cells (both adherent and floating) and pellet them by centrifugation. Resuspend the pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[14]

  • Prepare Lysate: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a fresh tube.[14]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a new 96-well plate, add 50-100 µg of protein per well, adjusting the volume with lysis buffer. Add 50 µL of 2X Reaction Buffer containing DTT.

  • Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).[14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 400-405 nm. The increase in absorbance corresponds to the level of Caspase-3 activity.

References

GIBH-130 Technical Support Center: Strategies for Improving Translational Relevance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the translational relevance of studies involving GIBH-130 (also known as AD-16).

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also designated as AD-16, is a novel small molecule inhibitor of neuroinflammation.[1][2] Its primary mechanism of action is the suppression of pro-inflammatory cytokine production, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO), in activated microglia.[1] this compound is being investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3]

Q2: What is the hypothesized signaling pathway targeted by this compound?

A2: The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a key regulator of inflammatory responses in the brain.

Q3: What preclinical evidence supports the use of this compound in neurodegenerative disease models?

A3: Preclinical studies have demonstrated that oral administration of this compound can attenuate memory impairments and cognitive decline in rodent models of Alzheimer's disease.[2] In a Parkinson's disease model, this compound has been shown to reduce neurodegeneration, mitigate motor deficits, and decrease pro-inflammatory cytokine levels.[1][3]

Q4: What is known about the pharmacokinetics and safety profile of this compound in humans?

A4: A randomized Phase 1 clinical trial in healthy subjects has indicated that this compound is safe, well-tolerated, and possesses favorable pharmacokinetic properties.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.

Issue 1: Inconsistent or lack of this compound efficacy in cell-based assays.

  • Potential Cause 1: Suboptimal Cell Culture Conditions.

    • Solution: Ensure proper cell line maintenance, including regular passaging and screening for mycoplasma contamination. Use the recommended medium and supplements for your specific cell line.

  • Potential Cause 2: Incorrect this compound Concentration.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Refer to the provided quantitative data for reported IC50 values in various models.

  • Potential Cause 3: this compound Instability.

    • Solution: this compound is sensitive to light and air. Prepare fresh solutions from powder for each experiment and store them protected from light.

Issue 2: High variability in animal studies.

  • Potential Cause 1: Improper this compound Formulation and Administration.

    • Solution: Ensure this compound is fully dissolved in the vehicle solution. For oral gavage, ensure consistent administration technique and timing across all animals.

  • Potential Cause 2: Animal Model Variability.

    • Solution: Use age- and sex-matched animals and ensure proper randomization into treatment groups. Monitor animal health closely throughout the study to identify any confounding factors.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/ConditionValueReference
IC50 LPS-stimulated primary microglia (IL-1β inhibition)3.4 nM[1]
IC50 LPS-stimulated primary microglia (TNF-α inhibition)40.82 µM
IC50 LPS-stimulated primary microglia (NO inhibition)46.24 µM

Table 2: Preclinical Dosing of this compound in Rodent Models

Animal ModelDosing RouteDose RangeStudy OutcomeReference
Aβ-injected AD mice Oral gavage0.0025 - 0.25 mg/kg/dayRestoration of IL-4 and IL-6 levels[4]
6-OHDA Parkinson's mice Oral gavage1 mg/kg/dayImproved motor function, reduced neurodegeneration[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Microglial Activation

This protocol outlines the steps to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated primary microglia.

  • Cell Culture: Isolate primary microglia from neonatal rodent brains and culture in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed microglia in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the levels of IL-1β, TNF-α, and NO using ELISA or Griess assay, respectively.

  • Data Analysis: Normalize cytokine levels to the vehicle control and calculate the IC50 value for this compound.

Strategies for Improving Translational Relevance

To bridge the gap between preclinical findings and clinical applications, consider the following strategies when designing and interpreting your this compound studies.

1. Biomarker Selection and Monitoring:

  • Preclinical: In animal models, monitor translatable biomarkers such as pro-inflammatory cytokines (IL-1β, TNF-α) in both the periphery (plasma) and the central nervous system (brain tissue or cerebrospinal fluid).

  • Clinical: In human trials, utilize validated biomarkers of neuroinflammation. This may include cerebrospinal fluid levels of inflammatory markers or advanced neuroimaging techniques to assess microglial activation.

2. Appropriate Animal Model Selection:

  • Choose animal models that recapitulate key aspects of the human disease pathology and neuroinflammatory processes. For instance, in Alzheimer's disease research, transgenic models with amyloid and tau pathology are relevant.

3. Rigorous Study Design:

  • Employ randomized, blinded study designs in preclinical animal studies to minimize bias.

  • Include both male and female animals to account for potential sex-specific differences in neuroinflammation and treatment response.

4. Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling:

  • Establish a clear relationship between this compound exposure (pharmacokinetics) and its biological effect on inflammatory markers (pharmacodynamics). This information is crucial for selecting appropriate doses for clinical trials.

Visualizations

GIBH130_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor p38 MAPK p38 MAPK Receptor->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors This compound This compound This compound->p38 MAPK Inhibition Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Transcription Factors->Pro-inflammatory Cytokine Production

Caption: Hypothesized signaling pathway of this compound in microglia.

experimental_workflow Start Start Cell_Culture Primary Microglia Culture Start->Cell_Culture Pre-treatment This compound Incubation Cell_Culture->Pre-treatment Stimulation LPS Stimulation Pre-treatment->Stimulation Endpoint_Analysis Cytokine Measurement (ELISA/Griess) Stimulation->Endpoint_Analysis Data_Analysis IC50 Calculation Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: In vitro experimental workflow for this compound evaluation.

translational_relevance_logic Preclinical_Studies Preclinical Efficacy & PK/PD Improved_Translation Improved Translational Relevance Preclinical_Studies->Improved_Translation Biomarker_Strategy Translatable Biomarkers Biomarker_Strategy->Improved_Translation Rigorous_Design Rigorous Study Design Rigorous_Design->Improved_Translation Clinical_Trials Phase 1/2 Clinical Trials Clinical_Trials->Improved_Translation

Caption: Key strategies for enhancing translational relevance.

References

Validation & Comparative

Head-to-head comparison of different neuroinflammation inhibitors in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various neuroinflammation inhibitors. The data presented is collated from multiple studies to offer a broad perspective on their potential efficacy.

Neuroinflammation, primarily driven by the activation of microglial cells, is a key pathological feature in a host of neurodegenerative diseases. The overproduction of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributes to neuronal damage. Consequently, inhibiting the signaling pathways that lead to this inflammatory cascade is a major therapeutic strategy.

This guide focuses on in vitro models of neuroinflammation, predominantly utilizing lipopolysaccharide (LPS)-stimulated murine BV-2 microglial cells, a common and well-established model system. We will compare inhibitors targeting different key signaling pathways, namely Cyclooxygenase (COX), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB).

Comparative Efficacy of Neuroinflammation Inhibitors

The following table summarizes the in vitro efficacy of selected neuroinflammation inhibitors from different classes. The data, including IC50 values for the inhibition of various pro-inflammatory markers, has been compiled from various studies. It is important to note that direct comparisons of absolute IC50 values should be made with caution, as experimental conditions may vary between studies.

Inhibitor ClassInhibitorTargetIn Vitro ModelParameter MeasuredIC50 (µM)Reference
COX Inhibitor LuteoliniNOSLPS-activated BV-2 microgliaNO Production6.9[1]
CelecoxibCOX-2Ovine COX-2COX-2 Inhibition0.08[2]
Compound VIIaCOX-2Ovine COX-2COX-2 Inhibition0.29[3]
MAPK Inhibitor Hispidinp38, JNK, ERKLPS-treated BV-2 microgliaNO Production~5 µg/ml (~19.7 µM)[4]
NaringeninJNK, p38, ERKLPS-stimulated microgliaM1 to M2 polarizationNot specified[5]
NF-κB Inhibitor BAY 11-7082IKKβLPS-stimulated BV-2 microgliaiNOS, COX-2, TNF-α, IL-1β, IL-6 expressionNot specified
β-Hydroxybutyric acid (BHBA)NF-κB translocationLPS-stimulated BV-2 microgliaiNOS, COX-2, TNF-α, IL-1β, IL-6 expressionNot specified[6]
Other Curcuminoid CU-19Not specifiedLPS-stimulated BV-2 microgliaNO release1.60[7]
Curcuminoid CU-21Not specifiedLPS-stimulated BV-2 microgliaNO release1.74[7]

Signaling Pathways in Neuroinflammation

The activation of microglial cells by stimuli such as LPS triggers a cascade of intracellular signaling events, primarily involving the MAPK and NF-κB pathways. These pathways culminate in the transcription and release of pro-inflammatory mediators.

G LPS-Induced Pro-inflammatory Signaling Pathways in Microglia cluster_0 Toll-like Receptor Signaling cluster_1 NF-κB Pathway cluster_2 MAPK Pathway cluster_3 Gene Expression & Mediator Release LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs (e.g., MKK3/6, MKK4/7) TAK1->MKKs IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, etc.) Nucleus->Genes Transcription Mediators Pro-inflammatory Mediators Genes->Mediators Translation & Release

Caption: LPS binding to TLR4 on microglia activates MAPK and NF-κB pathways, leading to the production of pro-inflammatory mediators.

Experimental Protocols

The following are generalized experimental protocols for inducing and measuring neuroinflammation in vitro, based on the methodologies reported in the referenced studies.

General Experimental Workflow

G General Workflow for In Vitro Neuroinflammation Assay A 1. Cell Culture (e.g., BV-2 microglia) B 2. Pre-treatment with Inhibitor (various concentrations) A->B C 3. Stimulation with LPS (e.g., 100 ng/mL - 1 µg/mL) B->C D 4. Incubation (e.g., 6-24 hours) C->D E 5. Sample Collection (Cell lysates & Supernatants) D->E F 6. Measurement of Inflammatory Markers (NO, Cytokines, Protein Expression) E->F

Caption: A typical workflow for assessing the efficacy of neuroinflammation inhibitors in vitro.

Cell Culture and Plating
  • Cell Line: Murine BV-2 microglial cells are a commonly used and appropriate model.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting) and allowed to adhere overnight.

Induction of Neuroinflammation and Inhibitor Treatment
  • Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of the test inhibitor for a specified period, typically 1 to 2 hours, before stimulation.

  • Stimulation: Neuroinflammation is induced by treating the cells with Lipopolysaccharide (LPS) at a concentration typically ranging from 100 ng/mL to 1 µg/mL.[8]

  • Incubation: The cells are then incubated for a period of 6 to 24 hours, depending on the specific endpoint being measured. For cytokine measurements, a shorter incubation time (e.g., 6 hours) may be appropriate, while for NO production and protein expression, a longer incubation (e.g., 24 hours) is common.[8]

Measurement of Inflammatory Markers
  • Nitric Oxide (NO) Production (Griess Assay):

    • After the incubation period, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine Levels (ELISA):

    • Cell culture supernatants are collected and centrifuged to remove any cellular debris.

    • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Protein Expression (Western Blotting):

    • Cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phospho-p38, phospho-NF-κB p65) and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Cell Viability (MTT Assay):

    • To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay such as the MTT assay is performed in parallel.

    • After the treatment period, MTT reagent is added to the cells and incubated for 2-4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at approximately 570 nm.

This guide provides a foundational comparison of different neuroinflammation inhibitors in vitro. For the development of novel therapeutics, it is crucial to conduct head-to-head comparisons under identical experimental conditions and to validate these in vitro findings in more complex co-culture systems and in vivo models.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for GIBH-130

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of GIBH-130 based on general laboratory safety principles and information available for similar research compounds. A specific Safety Data Sheet (SDS) for this compound was not found. Researchers must always consult their institution's Environmental Health and Safety (EH&S) department for specific disposal protocols and comply with all local, state, and federal regulations.

This compound is a potent, research-grade neuroinflammation inhibitor.[1][2][3][4] Proper handling and disposal are crucial to ensure personnel safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals.

This compound Properties and Disposal Implications

Since specific hazard data for this compound is not publicly available, the following table summarizes its known properties and their general implications for safe disposal.

PropertyValueImplication for Disposal
Chemical Name (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanoneA complex organic molecule; should be treated as a chemical waste and not disposed of down the drain.
Molecular Formula C20H20N6O[2][3]High organic content suggests incineration as a suitable disposal method.
Molecular Weight 360.42 g/mol [2]Not directly relevant for disposal but useful for concentration calculations in waste streams.
Biological Activity Potent neuroinflammation inhibitor (IC50 = 3.4 nM for IL-1β secretion)[1][3]As a biologically active small molecule, it should be handled as a potentially hazardous compound. All waste containing this compound should be segregated and clearly labeled.
Typical Solvent Dimethyl sulfoxide (DMSO)[1]This compound waste will likely be a solution in DMSO. DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin.[5][6] Disposal must account for the hazards of both this compound and DMSO.
Physical Form Solid powder[2]Unused or expired solid this compound must be disposed of as hazardous chemical waste. Avoid generating dust during handling and disposal.

Experimental Protocol: In Vitro Microglia Activation Assay

This hypothetical protocol illustrates a common use of this compound and highlights the generation of different waste streams that require proper disposal.

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Methodology:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh 5 mg of this compound powder in a chemical fume hood.

    • Dissolve the powder in 1.387 mL of sterile, anhydrous DMSO to create a 10 mM stock solution.[1]

    • Aliquot and store at -20°C.[2]

  • Cell Culture and Treatment:

    • Plate microglial cells (e.g., BV-2 cell line) in a 96-well plate and culture overnight.

    • Prepare serial dilutions of this compound in cell culture media to achieve final concentrations ranging from 1 nM to 1 µM.

    • Pre-treat the cells with the this compound dilutions for 1 hour.

  • Induction of Inflammation:

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Analysis of Cytokine Production:

    • Collect the cell culture supernatant.

    • Analyze the supernatant for the concentration of a pro-inflammatory cytokine (e.g., IL-1β) using an ELISA kit.

Generated Waste Streams:

  • Solid Waste:

    • Contaminated personal protective equipment (PPE): gloves, lab coat.

    • Weighing paper and microcentrifuge tubes containing residual this compound powder.

    • Pipette tips used for transferring this compound and DMSO solutions.

  • Liquid Waste:

    • Excess this compound stock solution in DMSO.

    • Cell culture media from the 96-well plate containing this compound, LPS, and secreted cytokines.

    • Aqueous solutions from the ELISA procedure.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.

GIBH130_Disposal_Workflow This compound Disposal Decision Workflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tubes, Pipette Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Collect in a designated, labeled hazardous waste container (Solid Chemical Waste). solid_waste->solid_container liquid_type Is the liquid primarily organic (e.g., DMSO stock) or aqueous (e.g., cell media)? liquid_waste->liquid_type sharps_container Collect in a puncture-proof, labeled sharps container. sharps_waste->sharps_container ehs_pickup Arrange for pickup by Institutional EH&S. solid_container->ehs_pickup organic_waste Collect in a designated, labeled hazardous waste container (Flammable/Organic Waste). liquid_type->organic_waste Organic aqueous_waste Collect in a designated, labeled hazardous waste container (Aqueous Chemical Waste). liquid_type->aqueous_waste Aqueous organic_waste->ehs_pickup aqueous_waste->ehs_pickup sharps_container->ehs_pickup

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Procedures

1. Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag. The label should read "Hazardous Waste - Solid Chemical Waste" and list "this compound".

  • Liquid Waste:

    • Organic Solutions: Unused or excess this compound stock solutions in DMSO should be collected in a designated container for flammable/organic waste.[7] This container must be properly sealed and labeled.

    • Aqueous Solutions: Cell culture media and other aqueous solutions containing this compound should be collected in a separate, labeled container for aqueous hazardous waste. Do not pour this waste down the drain.

  • Sharps Waste: Any needles or syringes used to handle this compound solutions must be disposed of immediately into a designated, puncture-resistant sharps container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "this compound in DMSO"), and the approximate concentrations and volumes.

  • Keep waste containers securely sealed when not in use.

  • Store waste in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.

3. Final Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[8][9]

  • Follow all institutional procedures for waste manifest documentation.

  • The most common and recommended disposal method for this type of organic, biologically active compound is high-temperature incineration by a licensed hazardous waste disposal company.[5][10]

References

Essential Safety and Logistical Information for Handling GIBH-130

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of GIBH-130 based on available research information and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled with the utmost caution, treating it as a potentially hazardous substance.

This compound, also known as AD-16, is a neuroinflammation inhibitor used in preclinical research, particularly in studies related to Alzheimer's and Parkinson's disease.[1][2] It is a solid at room temperature and is often dissolved in dimethyl sulfoxide (DMSO) for experimental use.[3][4] Due to the absence of a comprehensive safety profile, a conservative approach to handling is essential to minimize exposure and ensure the safety of all laboratory personnel.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₀N₆O[1][3]
Molecular Weight 360.41 g/mol [1][3]
Appearance Off-white to pink solid powder[3]
Solubility Soluble in DMSO (50 mg/mL)[3][4][5]
Storage Store at -20°C in the dark.[1][4]
Stability Sensitive to air and light.[3][4]

Personal Protective Equipment (PPE)

Given that this compound is dissolved in DMSO, which can facilitate skin absorption of other chemicals, a robust selection of PPE is mandatory.[6][7]

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects eyes from splashes of this compound solution.
Hand Protection Chemical-resistant gloves (butyl rubber or neoprene recommended). Double-gloving is advised.Standard nitrile gloves may offer limited protection against DMSO.[6] Inspect gloves for any signs of degradation before and during use.
Body Protection A lab coat worn over personal clothing.Protects against spills and contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.A fume hood provides adequate ventilation and containment.

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Store the container in a designated, well-ventilated, and dark location at -20°C.[1][4]

2. Preparation of this compound Solutions (in a Chemical Fume Hood):

  • Before handling, ensure the chemical fume hood is functioning correctly.

  • Don all required PPE.

  • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a tared weigh boat.

  • Carefully add the powder to the appropriate volume of DMSO in a suitable container.

  • Mix gently until the solid is completely dissolved.

  • Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

3. Handling and Administration:

  • All procedures involving the handling of this compound or its solutions must be performed within a chemical fume hood.

  • Use caution to avoid generating aerosols.

  • If administering to animals, ensure that all procedures are in accordance with approved animal care and use protocols.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Unused this compound powder, contaminated weigh boats, gloves, and other disposable materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions in DMSO should be collected in a separate, labeled hazardous waste container for organic solvents.[8] Do not pour down the drain.[9][10]

  • Sharps: Needles and syringes used for administration should be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.

Experimental Workflow and Safety Protocol

GIBH130_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive this compound Store Store at -20°C in Dark Receive->Store Prep Prepare Solution in Fume Hood Store->Prep PPE Don Appropriate PPE Prep->PPE Experiment Conduct Experiment in Fume Hood PPE->Experiment SolidWaste Solid Waste Collection Experiment->SolidWaste LiquidWaste Liquid Waste Collection Experiment->LiquidWaste SharpsWaste Sharps Waste Collection Experiment->SharpsWaste Dispose Dispose as Hazardous Waste SolidWaste->Dispose LiquidWaste->Dispose SharpsWaste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.